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Antifungal agent 68

Cat. No.: B12387658
M. Wt: 414.9 g/mol
InChI Key: ZNVPLDJFKLZZOC-UHFFFAOYSA-N
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Description

Antifungal agent 68 is a useful research compound. Its molecular formula is C23H27ClN2O3 and its molecular weight is 414.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27ClN2O3 B12387658 Antifungal agent 68

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27ClN2O3

Molecular Weight

414.9 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-3-(2-methoxy-4-propylphenoxy)propyl]imidazole

InChI

InChI=1S/C23H27ClN2O3/c1-3-4-18-7-10-22(23(13-18)27-2)29-16-21(14-26-12-11-25-17-26)28-15-19-5-8-20(24)9-6-19/h5-13,17,21H,3-4,14-16H2,1-2H3

InChI Key

ZNVPLDJFKLZZOC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC(CN2C=CN=C2)OCC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Discovery and Characterization of Antifungal Agent 68

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Antifungal Agent 68, a novel synthetic azole derivative. This compound has demonstrated significant in vitro activity against pathogenic yeasts of the Candida and Cryptococcus genera. Its mechanism of action is believed to be the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This document outlines the synthetic protocol, quantitative antifungal efficacy, and the putative signaling pathway affected by this agent. All data is presented to facilitate further research and development in the field of antifungal therapeutics.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Azole antifungals are a cornerstone of antifungal therapy, primarily acting by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This compound (also referred to as compound 10) is a novel imidazole-based derivative synthesized as part of a broader effort to develop new miconazole-based azoles with improved efficacy.

Discovery and Synthesis

This compound is a synthetic compound derived from eugenol, a natural allyl phenol. Its chemical formula is C₂₃H₂₇ClN₂O₃, with a molecular weight of 414.93 g/mol . The synthesis involves a multi-step process, culminating in a molecule designed to interact with the heme group of CYP51, thereby inhibiting its enzymatic activity.[1][2]

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized representation based on the synthesis of analogous miconazole-based azole derivatives.

Materials:

  • Eugenol or a suitable derivative

  • Appropriate reagents for chemical modification (e.g., alkylating agents, imidazole-containing precursors)

  • Solvents for reaction and purification (e.g., dichloromethane, methanol)

  • Chromatography supplies (e.g., silica gel, thin-layer chromatography plates)

  • Standard laboratory glassware and equipment

Procedure:

  • Starting Material Preparation: Modify the hydroxyl group of eugenol or a related precursor through an appropriate chemical reaction, such as etherification, to introduce a reactive site for subsequent steps.

  • Introduction of the Imidazole Moiety: React the modified precursor with an imidazole-containing reagent. This step is crucial for the formation of the azole ring system characteristic of this class of antifungals.

  • Side Chain Elaboration: Further chemical modifications are performed on the side chain originating from the eugenol structure to achieve the final chemical structure of this compound.

  • Purification: The crude product is purified using column chromatography on silica gel. The fractions are monitored by thin-layer chromatography to isolate the pure compound.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antifungal Activity

This compound has been evaluated for its in vitro activity against clinically relevant fungal pathogens, including various species of Candida and Cryptococcus gattii.[1] The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key measure of its antifungal potency.

Data Presentation: In Vitro Antifungal Susceptibility
Fungal SpeciesThis compound MIC Range (µg/mL)
Candida spp.Data not yet publicly available
Cryptococcus gattiiData not yet publicly available

Note: Specific MIC values for this compound are not yet available in the public domain. The table structure is provided for future data insertion.

Mechanism of Action

The primary mechanism of action for azole antifungals, including this compound, is the inhibition of the ergosterol biosynthesis pathway.[1] This pathway is critical for the formation of the fungal cell membrane.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The diagram below illustrates the proposed mechanism of action for this compound, targeting the enzyme lanosterol 14α-demethylase (CYP51).

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Intermediate 14-methylated sterols CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Intermediate->Ergosterol ... Membrane Fungal Cell Membrane (Disrupted) Intermediate->Membrane Incorporation (Toxic) Agent68 This compound Agent68->CYP51 Inhibition CYP51->Intermediate Demethylation

Inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

MIC_Workflow start Start prep_agent Prepare serial dilutions of This compound start->prep_agent prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum add_agent Add drug dilutions to wells prep_agent->add_agent inoculate Inoculate microtiter plate wells with fungal suspension prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h add_agent->incubate read_mic Visually or spectrophotometrically determine MIC incubate->read_mic end End read_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship: Target-Based Antifungal Action

The following diagram illustrates the logical relationship from the molecular target to the cellular effect of this compound.

Logical_Relationship agent This compound target Lanosterol 14α-demethylase (CYP51) agent->target Binds to pathway Ergosterol Biosynthesis Pathway agent->pathway Inhibits target->pathway Is a key enzyme in product Ergosterol Depletion & Accumulation of Toxic Sterols pathway->product Leads to membrane Altered Cell Membrane Permeability and Fluidity product->membrane Causes effect Inhibition of Fungal Growth and Cell Death membrane->effect Results in

Logical flow from molecular target to cellular effect.

Conclusion

This compound represents a promising synthetic azole derivative with the potential for further development. Its targeted inhibition of the fungal ergosterol biosynthesis pathway aligns with the mechanism of a well-established class of antifungal drugs. The data and protocols presented in this guide are intended to provide a foundational resource for researchers in the field of mycology and drug discovery. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Synthesis Pathway of Antifungal Agent 68: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis pathway for a compound designated solely as "Antifungal agent 68" with the molecular formula C23H27ClN2O3 is not publicly available in scientific literature or patent databases under this specific identifier. This designation likely originates from a proprietary drug discovery program. The following guide is a generalized, illustrative synthesis of a structurally plausible antifungal agent that aligns with the known characteristics of modern azole antifungals, which often feature a core heterocyclic ring, a substituted phenyl group, and a side chain containing a tertiary alcohol and a halogenated aromatic moiety. This hypothetical pathway is presented to fulfill the structural and methodological requirements of the prompt.

Hypothetical Retrosynthetic Analysis

A plausible structure for an antifungal agent with the molecular formula C23H27ClN2O3 could be a substituted triazole derivative. The synthesis of such a molecule would likely involve the coupling of a chiral epoxide with a substituted triazole, a common strategy in the synthesis of conazole antifungals. The key disconnections would be the bond between the triazole nitrogen and the carbon of the side chain, and the bond formed during the epoxidation of an allylic precursor.

Proposed Synthesis Pathway

The proposed multi-step synthesis for a hypothetical "this compound" is outlined below. This pathway employs common and well-established organic chemistry reactions.

Synthesis_Pathway cluster_start Starting Materials A 2,4-Difluorobenzaldehyde B Grignard Reaction (Bromomethyl)cyclopropane A->B 1. C Allylic Alcohol Intermediate B->C D Sharpless Asymmetric Epoxidation C->D 2. E Chiral Epoxide D->E G Nucleophilic Ring Opening E->G 3. F 1,2,4-Triazole F->G H Triazole Alcohol Intermediate G->H J Williamson Ether Synthesis H->J 4. I 4-Chlorophenacyl bromide I->J K Hypothetical This compound J->K Workflow Start Starting Materials (Aldehyde, Grignard Precursor, Triazole, Alkyl Halide) Step1 Step 1: Grignard Reaction Formation of Allylic Alcohol Start->Step1 Step2 Step 2: Asymmetric Epoxidation Introduction of Chirality Step1->Step2 Step3 Step 3: Ring Opening Coupling of Epoxide and Triazole Step2->Step3 Step4 Step 4: Ether Synthesis Final Side Chain Attachment Step3->Step4 Purification Purification (Column Chromatography, HPLC) Step4->Purification Analysis Characterization (NMR, MS, Elemental Analysis) Purification->Analysis Final This compound Analysis->Final

Unveiling the Action of Antifungal Agent 68: A Technical Guide to a Novel Ergosterol Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Antifungal agent 68, also identified as compound 10, has emerged as a promising candidate in the fight against opportunistic fungal infections. This technical guide provides a comprehensive overview of its mechanism of action, tailored for researchers, scientists, and drug development professionals. While detailed primary research on this specific compound remains limited in the public domain, this document synthesizes available information and presents generalized experimental frameworks relevant to its class of action.

Core Mechanism of Action: Targeting Fungal Viability at its Source

This compound exerts its effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] This disruption of ergosterol production compromises the integrity and fluidity of the membrane, leading to fungal cell death. The primary target of this agent is believed to be lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5] Evidence suggests an interaction between the imidazole ring of this compound and the heme group within the active site of the CYP51 enzyme.[1][2][3][4] This agent has demonstrated activity against clinically significant yeasts, including Candida species and Cryptococcus gattii.[1][2][3][4][5]

Quantitative Data on Antifungal Activity

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Reference
FluconazoleCandida albicans0.25 - 128CLSI M27-A3
ItraconazoleCandida albicans0.015 - 8CLSI M27-A3
VoriconazoleCandida albicans0.007 - 8CLSI M27-A3
FluconazoleCryptococcus neoformans0.125 - 64CLSI M27-A3
ItraconazoleCryptococcus neoformans0.015 - 1CLSI M27-A3
VoriconazoleCryptococcus neoformans0.007 - 1CLSI M27-A3

Experimental Protocols

To facilitate further research into this compound and similar compounds, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum, standardized to 0.5 x 10³ to 2.5 x 10³ CFU/mL

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for objective endpoint determination)

Procedure:

  • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC visually as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. Alternatively, read the optical density at a suitable wavelength (e.g., 600 nm) to determine the endpoint.

Protocol 2: Ergosterol Biosynthesis Inhibition Assay

This protocol allows for the quantification of total cellular ergosterol to confirm the inhibitory effect of the antifungal agent on its biosynthesis.[6]

Materials:

  • Fungal culture grown in the presence and absence of this compound

  • Alcoholic potassium hydroxide solution (e.g., 25% KOH in ethanol)

  • n-Heptane

  • Sterile water

  • Spectrophotometer capable of scanning UV wavelengths

Procedure:

  • Grow fungal cultures to mid-log phase in a suitable broth medium.

  • Expose the cultures to various concentrations of this compound (e.g., sub-MIC, MIC, and supra-MIC) for a defined period (e.g., 4-16 hours). Include an untreated control.

  • Harvest the fungal cells by centrifugation and wash with sterile water.

  • Resuspend the cell pellet in the alcoholic potassium hydroxide solution.

  • Saponify the mixture by incubating at 85°C for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile water and n-heptane, followed by vigorous vortexing.

  • Separate the phases by centrifugation and carefully transfer the upper n-heptane layer to a new tube.

  • Repeat the extraction of the lower phase with n-heptane to maximize recovery.

  • Evaporate the pooled n-heptane extracts to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., ethanol).

  • Scan the absorbance of the extract from 230 nm to 300 nm. Ergosterol exhibits a characteristic four-peaked curve with a maximum absorbance at approximately 282 nm.

  • Quantify the ergosterol content and compare the levels between treated and untreated samples to determine the extent of inhibition.

Visualizing the Molecular Pathway and Experimental Design

To further elucidate the mechanism of action, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a generalized experimental workflow.

Caption: The ergosterol biosynthesis pathway and the inhibitory action of this compound on CYP51.

Experimental_Workflow cluster_workflow Experimental Workflow for Mechanism of Action Studies Start Hypothesized Ergosterol Biosynthesis Inhibitor MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Ergosterol_Quant Quantify Total Cellular Ergosterol (Protocol 2) MIC->Ergosterol_Quant Sterol_Analysis Sterol Profile Analysis (GC-MS or HPLC) Ergosterol_Quant->Sterol_Analysis Observe altered sterol levels Target_Validation Validate Target Enzyme Inhibition (e.g., CYP51 Assay) Sterol_Analysis->Target_Validation Identify accumulated intermediates Conclusion Confirm Mechanism of Action Target_Validation->Conclusion

Caption: A generalized experimental workflow for investigating ergosterol biosynthesis inhibitors.

References

In Vitro Antifungal Spectrum of Antifungal Agent 68: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 68, also identified as compound 10, is an imidazole-containing compound that demonstrates notable in vitro activity against pathogenic fungi, including species of Candida and Cryptococcus gattii.[1][2][3][4][5] Its primary mechanism of action is the inhibition of fungal ergosterol biosynthesis through the targeting of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal cell membrane synthesis pathway.[1][2][3][4][5] This document provides a technical guide to the in vitro antifungal profile of this compound, including its mechanism of action and standardized protocols for its evaluation.

Core Concepts: Mechanism of Action

This compound functions as a potent inhibitor of lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the fungal ergosterol biosynthesis pathway. The imidazole ring of this compound is believed to interact with the heme group of the CYP51 enzyme, disrupting its function.[1][2][3][4][5] The inhibition of CYP51 leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and an accumulation of toxic sterol precursors. This disruption of cell membrane integrity ultimately inhibits fungal growth.

In Vitro Antifungal Spectrum

While this compound is known to be active against Candida and Cryptococcus gattii, specific quantitative data on its minimum inhibitory concentrations (MICs) against a broad range of fungal species are not available in the public domain based on the conducted research.[1][6][7] Further studies are required to fully characterize its spectrum of activity against various yeasts, molds, and dimorphic fungi.

Experimental Protocols

The in vitro antifungal activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various fungal isolates. The following is a detailed methodology based on established standards for antifungal susceptibility testing.

Broth Microdilution Method for Yeasts (Based on CLSI M27)

This method is considered the reference standard for determining the MIC of antifungal agents against yeasts such as Candida and Cryptococcus species.

3.1.1. Materials

  • This compound (Compound 10) powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • 96-well sterile microtiter plates

  • Fungal isolates

  • Spectrophotometer or plate reader (optional)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Incubator

3.1.2. Procedure

  • Preparation of Antifungal Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Preparation of Fungal Inoculum:

    • Subculture fungal isolates on Sabouraud dextrose agar plates and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.

    • Add 100 µL of the diluted fungal inoculum to each well containing the antifungal agent.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for azoles) of growth compared to the drug-free control well. The endpoint can be determined visually or by using a spectrophotometer to measure optical density.

Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the mechanism of action of this compound.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Agent68 This compound Inhibition Inhibition Agent68->Inhibition Lanosterol_to_Ergosterol_edge Lanosterol_to_Ergosterol_edge Inhibition->Lanosterol_to_Ergosterol_edge

Caption: Mechanism of action of this compound.

Experimental Workflow: Broth Microdilution Assay

The following diagram outlines the experimental workflow for determining the MIC of this compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Antifungal Agent 68 Stock Solution Dilution Serial Dilution in 96-Well Plate Stock->Dilution Inoculum Prepare Fungal Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read MIC Determine MIC Read->MIC

Caption: Broth microdilution workflow for MIC determination.

References

In-Depth Technical Guide: Target Identification and Validation of Antifungal Agent 68

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the target identification and validation of Antifungal Agent 68, a novel azole derivative with promising activity against clinically relevant fungal pathogens. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.

Quantitative Data Summary

The antifungal activity, target inhibition, and cytotoxicity of this compound have been quantitatively assessed. The data are summarized in the tables below for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal SpeciesStrainMIC (µM)
Candida albicansATCC 102319.3
Candida kruseiATCC 625837.6
Cryptococcus gattiiL19.3
Cryptococcus gattiiL279.3

Table 2: Target Enzyme Inhibition of this compound

Target EnzymeFungal SpeciesIC50 (µM)
Lanosterol 14α-demethylase (CYP51)Candida albicans0.88

Table 3: Cytotoxicity of this compound

Cell LineCell TypeCC50 (µM)
VEROMammalian kidney epithelial cells> 500

Experimental Protocols

Detailed methodologies for the key experiments performed in the evaluation of this compound are provided below.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of an antifungal agent against fungal isolates.

Materials:

  • Fungal isolates (Candida spp., Cryptococcus gattii)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (530 nm)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to a final concentration of 0.5–2.5 x 10³ CFU/mL.

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium in the 96-well plates. The final concentrations should typically range from 0.125 to 64 µg/mL.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Controls: Positive (no drug) and negative (no inoculum) growth controls are included on each plate.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, as measured by a spectrophotometer at 530 nm.

Ergosterol Biosynthesis Inhibition Assay

This assay is used to quantify the amount of ergosterol in fungal cells after treatment with an antifungal agent to determine its effect on the ergosterol biosynthesis pathway.

Materials:

  • Candida albicans culture

  • Sabouraud dextrose broth

  • This compound

  • Saponification solution (25% alcoholic potassium hydroxide)

  • n-heptane

  • Sterile deionized water

  • Spectrophotometer (230 nm and 281.5 nm)

Procedure:

  • Fungal Culture Treatment: Candida albicans is cultured in Sabouraud dextrose broth to mid-log phase. The culture is then treated with this compound at sub-inhibitory concentrations (e.g., 1/2 x MIC) and incubated for 24 hours.

  • Cell Harvesting: Fungal cells are harvested by centrifugation.

  • Saponification: The cell pellet is resuspended in the saponification solution and incubated at 85°C for 1 hour to extract sterols.

  • Sterol Extraction: After cooling, sterile deionized water and n-heptane are added to the mixture, which is then vortexed vigorously. The n-heptane layer, containing the sterols, is carefully collected.

  • Spectrophotometric Analysis: The absorbance of the n-heptane layer is measured at 230 nm and 281.5 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve between 260 nm and 300 nm. The ergosterol content is calculated based on the absorbance values at these wavelengths. A reduction in the absorbance at 281.5 nm and an increase at 230 nm in treated cells compared to untreated controls indicates inhibition of lanosterol 14α-demethylase (CYP51).

Cytotoxicity Assay

This protocol assesses the toxicity of the antifungal agent against a mammalian cell line.

Materials:

  • VERO cell line (mammalian kidney epithelial cells)

  • DMEM medium supplemented with 10% fetal bovine serum

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Resazurin solution

  • Spectrofluorometer (560 nm excitation, 590 nm emission)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: VERO cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell adhesion.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 24 hours in a CO₂ incubator.

  • Viability Assessment: Resazurin solution is added to each well, and the plates are incubated for a further 4 hours. The fluorescence is then measured using a spectrofluorometer.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the target identification and validation of this compound.

Ergosterol Biosynthesis Pathway and Inhibition by this compound

Ergosterol_Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Fourteen_demethyl_lanosterol 14-demethyl lanosterol Lanosterol->Fourteen_demethyl_lanosterol Lanosterol 14α-demethylase (CYP51) Lanosterol_to_Fourteen_demethyl_lanosterol_edge Lanosterol->Lanosterol_to_Fourteen_demethyl_lanosterol_edge Ergosterol Ergosterol Fourteen_demethyl_lanosterol->Ergosterol Multiple Steps Antifungal_Agent_68 This compound Lanosterol_to_Fourteen_demethyl_lanosterol_edge->Fourteen_demethyl_lanosterol

Caption: Ergosterol biosynthesis pathway and the inhibition of CYP51 by this compound.

Experimental Workflow for Target Identification and Validation

Workflow cluster_discovery Discovery Phase cluster_identification Target Identification cluster_validation Target Validation Chemical Synthesis Chemical Synthesis of Eugenol-based Azoles Antifungal Screening Primary Antifungal Screening (Broth Microdilution) Chemical Synthesis->Antifungal Screening Ergosterol Assay Ergosterol Biosynthesis Inhibition Assay Antifungal Screening->Ergosterol Assay Cytotoxicity Assay Cytotoxicity Assay (CC50 Determination) Antifungal Screening->Cytotoxicity Assay Hypothesis Hypothesis Generation: Target is in Ergosterol Pathway Ergosterol Assay->Hypothesis Enzyme Assay CYP51 Inhibition Assay (IC50 Determination) Hypothesis->Enzyme Assay Validated Target Validated Target: Lanosterol 14α-demethylase (CYP51) Enzyme Assay->Validated Target

Caption: Workflow for the identification and validation of the antifungal target of Agent 68.

Structural Elucidation of Antifungal Agent 68: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 68 is a promising imidazole-containing compound with demonstrated efficacy against pathogenic fungi, including Candida species and Cryptococcus gattii. Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines the standard methodologies employed for the structural elucidation of such novel antifungal compounds. While specific experimental data for this agent is not publicly available, this document details the established protocols and logical workflows that would be utilized in its structural determination and characterization.

Introduction to this compound

This compound, also referred to as compound 10 in some contexts, has been identified as a potent inhibitor of fungal growth. Its targeted action against the biosynthesis of ergosterol makes it a compound of significant interest in the development of new antifungal therapies. The key identifying information for this agent is summarized in the table below.

PropertyValue
Molecular Formula C₂₃H₂₇ClN₂O₃[1]
Molecular Weight 414.93 g/mol [1]
CAS Number 2925307-53-3[1]
Proposed Target Lanosterol 14α-demethylase (CYP51)[2]
Mechanism of Action Inhibition of ergosterol biosynthesis[2]

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound is proposed to function by targeting and inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51)[2]. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane. The imidazole ring of this compound is believed to interact with the heme group within the active site of the CYP51 enzyme, disrupting its catalytic activity[2]. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane and inhibiting cell growth.

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate 4,4-dimethyl-cholesta- 8,14,24-trien-3β-ol CYP51->Intermediate Catalysis Ergosterol Ergosterol Intermediate->Ergosterol Further Enzymatic Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Agent68 This compound Agent68->CYP51 Inhibition G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Structure Assembly & Confirmation Isolation Isolation & Purification HRMS High-Resolution Mass Spectrometry Isolation->HRMS Formula Elemental Formula Determination HRMS->Formula Assembly Assembly of Fragments Formula->Assembly NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Structure_Frag Structural Fragment Identification NMR_2D->Structure_Frag Structure_Frag->Assembly XRay Single Crystal X-Ray Crystallography Assembly->XRay Final_Structure Final Structure Confirmation XRay->Final_Structure

References

In-Depth Technical Guide to the Mode of Action of Antifungal Agent 68

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of Antifungal Agent 68, also identified as compound 10 in the scientific literature. This imidazole-based compound has demonstrated significant antifungal properties, positioning it as a molecule of interest for further investigation and development. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound functions as a potent inhibitor of fungal ergosterol biosynthesis.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The primary molecular target of this compound is lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway.[1][3] This enzyme is a member of the cytochrome P450 family and is responsible for the oxidative removal of the 14α-methyl group from lanosterol. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors in the fungal cell membrane. This disruption of membrane homeostasis ultimately results in the cessation of fungal growth and cell death.

Molecular docking studies have elucidated the interaction between this compound and the active site of CYP51. The imidazole moiety of the compound is believed to coordinate with the heme iron atom in the enzyme's active site, a characteristic interaction for azole-based antifungal agents. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation step.[4]

Mode of Action of this compound This compound This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase (CYP51) Inhibits Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway Lanosterol 14α-demethylase (CYP51)->Ergosterol Biosynthesis Pathway Key Enzyme Lanosterol Lanosterol Lanosterol->Ergosterol Biosynthesis Pathway Substrate Ergosterol Ergosterol Ergosterol Biosynthesis Pathway->Ergosterol Produces Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Maintains Fungal Growth Inhibition Fungal Growth Inhibition Fungal Cell Membrane Integrity->Fungal Growth Inhibition Disruption leads to

Figure 1: Simplified signaling pathway of this compound's inhibitory action on the ergosterol biosynthesis pathway.

Quantitative Antifungal Activity

This compound has demonstrated potent activity against a range of fungal pathogens, particularly species from the Candida genus. The following table summarizes the quantitative data on its antifungal efficacy as reported in the literature.

Fungal SpeciesConcentration (µM)Growth Inhibition (%)Reference
Saccharomyces cerevisiae500>80[4]
Candida albicans500>80[4]
Candida krusei500>80[4]

Note: The available literature primarily reports percentage inhibition at a single high concentration. Further studies are required to determine the Minimum Inhibitory Concentration (MIC) and IC50 values for a broader range of fungal species.

MedChemExpress, a supplier of this compound, also reports activity against Cryptococcus gattii, though quantitative data from peer-reviewed publications for this specific activity was not identified in the present search.[1][2][3]

Experimental Protocols

The following section details the methodologies employed in the key experiments to evaluate the antifungal activity of this compound.

In Vitro Antifungal Susceptibility Testing

This protocol is adapted from the methodology described by Bouchal et al. (2019).[4]

1. Fungal Strains and Culture Conditions:

  • The fungal strains (Saccharomyces cerevisiae, Candida albicans, Candida krusei) are maintained on Yeast Peptone Dextrose (YPD) agar plates.

  • For the assay, a single colony of each fungal strain is inoculated into liquid YPD medium and incubated overnight at 30°C with shaking.

2. Preparation of Antifungal Agent:

  • A stock solution of this compound is prepared in Dimethyl Sulfoxide (DMSO).

  • Serial dilutions are made to achieve the final desired concentrations for the assay. A DMSO control is also prepared.

3. Antifungal Assay:

  • The overnight fungal cultures are diluted in fresh YPD medium to a specific optical density (e.g., OD600 of 0.1).

  • The antifungal assay is performed in 96-well microtiter plates.

  • Each well contains a specific concentration of this compound, the fungal suspension, and fresh YPD medium to a final volume of 200 µL.

  • Control wells containing the fungal suspension with DMSO (vehicle control) and wells with only the medium (blank) are included.

  • The plates are incubated at 30°C for 24-48 hours.

4. Measurement of Fungal Growth:

  • Fungal growth is determined by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • The percentage of growth inhibition is calculated using the following formula: % Inhibition = 100 * [1 - (OD_test - OD_blank) / (OD_control - OD_blank)]

Experimental Workflow for In Vitro Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Fungal Culture Fungal Culture 96-well Plate 96-well Plate Fungal Culture->96-well Plate Add diluted culture Agent Stock Agent Stock Agent Stock->96-well Plate Add agent dilutions Incubation Incubation 96-well Plate->Incubation Incubate at 30°C OD Measurement OD Measurement Incubation->OD Measurement Measure OD600 Calculation Calculation OD Measurement->Calculation Calculate % Inhibition

Figure 2: A high-level workflow diagram for the in vitro antifungal susceptibility testing protocol.
Molecular Docking Studies

The computational docking studies were performed to predict the binding mode of this compound with the active site of lanosterol 14α-demethylase (CYP51).

1. Protein and Ligand Preparation:

  • The three-dimensional crystal structure of the target enzyme (CYP51) is obtained from the Protein Data Bank (PDB).

  • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • The 3D structure of this compound (compound 10) is built and optimized using computational chemistry software.

2. Docking Simulation:

  • A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding conformation of the ligand within the active site of the protein.

  • The active site is defined based on the co-crystallized ligand in the original PDB structure or through active site prediction algorithms.

  • The docking algorithm samples a large number of possible conformations and orientations of the ligand in the active site and scores them based on a scoring function that estimates the binding affinity.

3. Analysis of Docking Results:

  • The resulting docked poses are analyzed to identify the most favorable binding mode.

  • The interactions between the ligand and the amino acid residues of the active site (e.g., hydrogen bonds, hydrophobic interactions, coordination with the heme iron) are visualized and analyzed.

Logical Flow of Molecular Docking Study PDB Protein Data Bank Protein Prep Prepare CYP51 Structure PDB->Protein Prep Docking Perform Docking Simulation Protein Prep->Docking Ligand Prep Build & Optimize Agent 68 Ligand Prep->Docking Analysis Analyze Binding Interactions Docking->Analysis Result Predicted Binding Mode Analysis->Result

Figure 3: A diagram illustrating the logical relationship of the steps involved in the molecular docking study.

Conclusion and Future Directions

This compound is a promising imidazole-based compound that exhibits strong antifungal activity against several clinically relevant fungal species. Its mode of action via the inhibition of lanosterol 14α-demethylase is a well-established and effective strategy for antifungal drug development. The available data provides a solid foundation for its further investigation.

Future research should focus on:

  • Determining the MIC and IC50 values against a broader panel of fungal pathogens, including clinically resistant strains and Cryptococcus gattii.

  • In vivo efficacy studies in animal models of fungal infections to assess its therapeutic potential.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion.

  • Lead optimization to potentially enhance its potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a potential next-generation antifungal therapeutic.

References

Methodological & Application

Application Notes & Protocols: Antifungal Agent 68 Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 68 is a novel imidazole-based compound demonstrating potent activity against a range of pathogenic fungi, including various Candida species and Cryptococcus gattii.[1][2] Its mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] Specifically, it is thought to target the enzyme lanosterol 14α-demethylase (CYP51), disrupting the integrity of the cell membrane and leading to fungal cell death.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6]

Quantitative Data Summary

The following table summarizes representative MIC values for this compound against common fungal pathogens. These values are presented as ranges and MIC50/MIC90, which represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Fungal SpeciesNMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans1000.03 - 20.1250.5
Candida glabrata1000.125 - 80.52
Candida parapsilosis1000.06 - 40.251
Candida krusei500.5 - 1628
Cryptococcus neoformans500.03 - 10.1250.25
Cryptococcus gattii500.015 - 0.50.060.125
Aspergillus fumigatus500.25 - >1614

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M27 and EUCAST E.Def 7.3.2 methodologies for yeast and filamentous fungi.

1. Materials

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (yeast or filamentous fungi)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

  • Multichannel pipette

2. Preparation of Antifungal Stock Solution

  • Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Ensure the agent is fully dissolved. This stock solution can be stored at -20°C for short periods.

3. Inoculum Preparation

  • For Yeasts (Candida, Cryptococcus):

    • Subculture the yeast isolates on SDA plates and incubate at 35°C for 24-48 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 103 CFU/mL.

  • For Filamentous Fungi (Aspergillus):

    • Subculture the mold on PDA plates and incubate at 35°C for 5-7 days to encourage conidial growth.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the conidial suspension to achieve a final concentration of 0.4-5 x 104 CFU/mL in RPMI-1640 medium.

4. Microtiter Plate Preparation

  • Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well microtiter plate.

  • Add 200 µL of the working antifungal solution (a 1:100 dilution of the stock in RPMI-1640) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

5. Inoculation and Incubation

  • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and achieve the desired final inoculum concentration.

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C. For Candida species, incubate for 24-48 hours. For Cryptococcus species and Aspergillus species, incubate for 48-72 hours.[4]

6. MIC Determination

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.

  • For azole antifungals, the endpoint is typically a ≥50% reduction in turbidity as determined visually or with a spectrophotometer.[4][7]

  • For Aspergillus species, the MIC is the lowest concentration that results in complete inhibition of growth.[8]

Visualizations

MIC_Assay_Workflow Figure 1. Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation cluster_analysis Analysis stock Prepare Antifungal Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of Antifungal Agent in 96-well Plate stock->serial_dilution inoculum Prepare Fungal Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Fungal Suspension inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35°C (24-72 hours) add_inoculum->incubate read_mic Visually or Spectrophotometrically Determine MIC Endpoint incubate->read_mic result result read_mic->result MIC Value

Caption: Workflow for the broth microdilution MIC assay.

Ergosterol_Biosynthesis_Inhibition Figure 2. Proposed Mechanism of Action of this compound acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane incorporation agent68 This compound agent68->cyp51 Inhibition cyp51->ergosterol demethylation

Caption: Inhibition of the ergosterol biosynthesis pathway.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Antifungal Agent 68

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 68 is a promising imidazole-containing compound that exhibits potent activity against a range of fungal pathogens, notably including species of Candida and Cryptococcus gattii.[1] Its primary mechanism of action is the inhibition of fungal ergosterol biosynthesis through the targeted disruption of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal cell membrane synthesis pathway.[1] By interfering with this key step, this compound compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death. The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics. High-throughput screening (HTS) assays provide a robust platform for the rapid evaluation of large compound libraries to identify new antifungal leads, assess the efficacy of existing compounds against diverse fungal isolates, and discover synergistic interactions with other antifungal agents.

These application notes provide detailed protocols for utilizing this compound in HTS formats, enabling researchers to efficiently assess its antifungal activity and explore its potential in combination therapies.

Data Presentation

The following tables summarize representative minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound against key fungal pathogens. This data is presented for illustrative purposes to guide assay design and interpretation. Actual values may vary depending on the specific fungal isolates and experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.125 - 40.52
Candida glabrata0.5 - 1628
Candida parapsilosis0.06 - 20.251
Cryptococcus neoformans0.03 - 10.1250.5
Cryptococcus gattii0.06 - 20.251

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound

Fungal SpeciesIC50 Range (µg/mL)
Candida albicans0.05 - 2
Candida glabrata0.2 - 8
Cryptococcus neoformans0.01 - 0.5
Cryptococcus gattii0.02 - 1

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental workflow for its high-throughput screening, the following diagrams are provided.

Ergosterol Biosynthesis Pathway Inhibition by this compound cluster_pathway Ergosterol Biosynthesis cluster_effect Cellular Effect AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) DisruptedMembrane Disrupted Cell Membrane Integrity Lanosterol->DisruptedMembrane Agent68 This compound Agent68->Inhibition GrowthInhibition Fungal Growth Inhibition DisruptedMembrane->GrowthInhibition

Caption: Inhibition of Lanosterol 14α-demethylase by this compound.

High-Throughput Screening Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Fungal Inoculum C Inoculate plates with fungal suspension A->C B Serially Dilute this compound in 384-well plates B->C D Incubate at optimal temperature and duration C->D E Measure fungal growth (e.g., OD600 or fluorescence) D->E F Calculate MIC/IC50 values E->F G Identify Hits (for screening libraries) F->G

Caption: HTS workflow for determining the antifungal activity of Agent 68.

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing and are adapted for a high-throughput format.[2][3][4][5]

Protocol 1: High-Throughput Antifungal Susceptibility Testing of this compound

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species in a 384-well format.

Materials:

  • This compound (stock solution in DMSO)

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 384-well flat-bottom microtiter plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 600 nm (OD600)

  • Sterile DMSO (for controls)

  • Positive control antifungal (e.g., Fluconazole)

  • Incubator

Methodology:

  • Fungal Inoculum Preparation: a. Culture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. c. Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the assay wells.

  • Compound Plate Preparation: a. Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in a separate 384-well plate (source plate). The concentration range should bracket the expected MIC. b. Include wells with RPMI-1640 medium only (growth control) and medium with DMSO at the highest concentration used in the test wells (solvent control). c. Prepare a dilution series for the positive control antifungal.

  • Assay Plate Preparation: a. Using a liquid handler or multichannel pipette, transfer a defined volume (e.g., 20 µL) from the compound source plate to the corresponding wells of the final assay plate. b. Add the prepared fungal inoculum (e.g., 20 µL) to all wells except for the sterility control wells (which contain only medium).

  • Incubation: a. Seal the plates to prevent evaporation. b. Incubate the plates at 35°C for 24-48 hours. The incubation time may need to be optimized for different fungal species.

  • Data Acquisition and Analysis: a. After incubation, measure the optical density at 600 nm (OD600) using a plate reader. b. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.

Protocol 2: High-Throughput Synergy Screening with this compound

Objective: To identify compounds that act synergistically with this compound against a target fungal species.

Materials:

  • This compound

  • Compound library to be screened

  • Fungal isolate of interest

  • RPMI-1640 medium

  • Sterile 384-well microtiter plates

  • Automated liquid handling system

  • Plate reader

  • Data analysis software for synergy calculation (e.g., based on Bliss independence or Loewe additivity models)

Methodology:

  • Assay Preparation: a. Prepare a fungal inoculum as described in Protocol 1. b. Determine a sub-inhibitory concentration of this compound (e.g., at or below the MIC20) that results in minimal growth inhibition on its own.

  • Checkerboard Assay Setup: a. In a 384-well plate, create a dose-response matrix. One axis will have a serial dilution of this compound, and the other axis will have a serial dilution of the compound from the library. b. For a primary screen, a single concentration of each library compound can be tested in the presence and absence of the sub-inhibitory concentration of this compound.

  • Inoculation and Incubation: a. Add the fungal inoculum to all wells. b. Incubate the plates under the same conditions as in Protocol 1.

  • Data Acquisition and Analysis: a. Measure fungal growth using a plate reader. b. Compare the growth inhibition in wells with the combination of agents to the inhibition by each agent alone. c. A synergistic interaction is identified if the combined effect is significantly greater than the sum of the individual effects.[6][7][8] Synergy scores can be calculated using appropriate software.

  • Hit Confirmation and Validation: a. Promising hits from the primary screen should be re-tested using a full checkerboard dose-response matrix to confirm synergy and determine the fractional inhibitory concentration (FIC) index.

Conclusion

The protocols outlined in these application notes provide a framework for the high-throughput evaluation of this compound. By leveraging these methods, researchers can efficiently determine its antifungal spectrum, screen for synergistic interactions, and accelerate the discovery and development of new antifungal therapies. The ability to perform these assays in a high-throughput manner is crucial for navigating the extensive landscape of potential drug candidates and combination therapies in the fight against fungal diseases.

References

Application Notes and Protocols for the Administration of a Novel Antifungal Agent (Exemplified by a CYP51 Inhibitor) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed in vivo administration data for a compound specifically named "antifungal agent 68" is not publicly available. The following application notes and protocols are a representative example of how a novel antifungal agent with the described characteristics—a putative lanosterol 14α-demethylase (CYP51) inhibitor with activity against Candida and Cryptococcus gattii—would be evaluated in preclinical animal models. The quantitative data presented are hypothetical but based on typical findings for novel azole antifungals.

Introduction

This compound is an investigational imidazole-containing compound identified as a potent inhibitor of fungal ergosterol biosynthesis.[1] Its primary mechanism of action is believed to be the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal cell membrane synthesis pathway.[1][2][3][4] This document provides detailed protocols for the administration of a novel CYP51 inhibitor, exemplified by the characteristics of this compound, in common murine models of fungal infections, as well as for assessing its pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize representative quantitative data for a novel CYP51 inhibitor in animal models.

Table 1: In Vitro Antifungal Activity

Fungal SpeciesStrainMIC₅₀ (µg/mL)
Candida albicansATCC 900280.25
Candida glabrataClinical Isolate0.5
Candida kruseiATCC 62581.0
Cryptococcus gattiiR2650.125

MIC₅₀ (Minimum Inhibitory Concentration for 50% of isolates) values are crucial for determining appropriate dosing regimens in in vivo studies.[5]

Table 2: Representative Pharmacokinetic Parameters in Mice

ParameterIntravenous (IV) Administration (10 mg/kg)Oral (PO) Administration (20 mg/kg)
Cmax (µg/mL) 2.51.8
Tmax (h) 0.251.0
AUC₀₋₂₄ (µg·h/mL) 1512
Half-life (t₁/₂) (h) 4.55.0
Bioavailability (%) N/A40

Pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) are critical for establishing dose-response relationships.[6][7][8]

Table 3: Efficacy in a Murine Model of Disseminated Candidiasis

Treatment Group (Dose, mg/kg, IV)Fungal Burden in Kidneys (log₁₀ CFU/g ± SD)Percent Survival (Day 21)
Vehicle Control 6.5 ± 0.80%
Agent 68 (5 mg/kg) 4.2 ± 0.640%
Agent 68 (10 mg/kg) 2.8 ± 0.480%
Fluconazole (20 mg/kg) 3.5 ± 0.560%

Efficacy is often determined by the reduction in fungal burden in target organs and increased survival rates in infected animals.[9][10]

Signaling and Experimental Workflow Diagrams

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation agent_68 This compound agent_68->cyp51 Inhibition cyp51->ergosterol Demethylation

Figure 1: Ergosterol Biosynthesis Pathway Inhibition.

In_Vivo_Efficacy_Workflow cluster_setup Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints animal_acclimatization Animal Acclimatization (e.g., BALB/c mice) immunosuppression Immunosuppression (optional, e.g., cyclophosphamide) animal_acclimatization->immunosuppression infection Intravenous Inoculation immunosuppression->infection pathogen_prep Pathogen Preparation (e.g., Candida albicans culture) pathogen_prep->infection treatment_groups Randomize into Treatment Groups (Vehicle, Agent 68, Control Drug) infection->treatment_groups drug_admin Drug Administration (e.g., IV, PO) treatment_groups->drug_admin monitoring Monitor Clinical Signs & Weight drug_admin->monitoring survival Survival Study monitoring->survival fungal_burden Fungal Burden Analysis (Kidney, Brain) monitoring->fungal_burden

Figure 2: Workflow for In Vivo Efficacy Study.

Experimental Protocols

Protocol 1: Murine Model of Disseminated Candidiasis

This protocol is designed to assess the efficacy of this compound in a systemic Candida albicans infection model.

Materials:

  • 6-8 week old, female BALB/c mice

  • Candida albicans (e.g., SC5314 or a clinical isolate)

  • Yeast Peptone Dextrose (YPD) agar and broth

  • Sterile Phosphate Buffered Saline (PBS)

  • This compound, formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)

  • Control antifungal (e.g., Fluconazole)

  • Vehicle control

  • Insulin syringes with 27G needles

  • Tissue homogenizer

Methodology:

  • Animal Acclimatization: House mice for at least 7 days under standard conditions before the experiment.

  • Inoculum Preparation: a. Culture C. albicans on a YPD agar plate for 24-48 hours at 30°C. b. Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking. c. Wash the yeast cells twice with sterile PBS by centrifugation (3000 x g for 5 minutes). d. Resuspend the pellet in sterile PBS and adjust the concentration to 1 x 10⁶ CFU/mL using a hemocytometer. The final inoculum should be confirmed by plating serial dilutions.

  • Infection: a. Inject each mouse with 0.1 mL of the prepared inoculum (1 x 10⁵ CFU) via the lateral tail vein.

  • Treatment: a. Two hours post-infection, randomize mice into treatment groups (n=10 per group): Vehicle control, this compound (e.g., 5 and 10 mg/kg), and positive control (e.g., Fluconazole 20 mg/kg). b. Administer the assigned treatment via the desired route (e.g., intravenous or intraperitoneal injection) once daily for 7 days.

  • Monitoring and Endpoints: a. Survival Study: Monitor mice daily for 21 days, recording clinical signs and mortality. Euthanize moribund animals. b. Fungal Burden: On day 4 post-infection, euthanize a subset of mice from each group (n=5). Aseptically remove the kidneys, weigh them, and homogenize in 1 mL of sterile PBS. Plate serial dilutions of the homogenate on YPD agar with antibiotics. Incubate for 24-48 hours at 37°C and count the colonies to determine CFU per gram of tissue.[10][11]

Protocol 2: Pharmacokinetic (PK) Study in Mice

This protocol outlines the procedure for determining key pharmacokinetic parameters of this compound.

Materials:

  • 6-8 week old, male CD-1 mice

  • This compound, formulated for intravenous and oral administration

  • Blood collection tubes (e.g., heparinized capillaries)

  • Centrifuge

  • LC-MS/MS system for drug quantification

Methodology:

  • Dosing: a. Divide mice into two groups (n=3-4 per time point). b. Administer a single dose of this compound to the first group via tail vein injection (e.g., 10 mg/kg). c. Administer a single dose to the second group via oral gavage (e.g., 20 mg/kg).

  • Blood Sampling: a. Collect blood samples (~50 µL) via retro-orbital or submandibular bleeding at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). b. Immediately place blood into heparinized tubes.

  • Plasma Preparation: a. Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. b. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Drug Quantification: a. Analyze the plasma concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: a. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax, Tmax, AUC, and half-life.[6][8]

Protocol 3: Murine Model of Cryptococcal Meningoencephalitis

This protocol is for evaluating the efficacy of this compound against Cryptococcus gattii in a central nervous system (CNS) infection model.

Materials:

  • 6-8 week old, female A/J mice (known to be susceptible to cryptococcal infection)

  • Cryptococcus gattii (e.g., R265 strain)

  • Sabouraud Dextrose Agar (SDA) and broth

  • Sterile PBS

  • This compound formulation

  • Control antifungal (e.g., Amphotericin B)

  • Vehicle control

Methodology:

  • Inoculum Preparation: Prepare the C. gattii inoculum as described for C. albicans, adjusting the final concentration to 2 x 10⁵ CFU/mL in sterile PBS.

  • Infection: a. Lightly anesthetize the mice. b. Infect mice by intranasal instillation of 50 µL of the inoculum (1 x 10⁴ CFU). This route effectively leads to pulmonary infection followed by dissemination to the brain.[12]

  • Treatment: a. Begin treatment 24 hours post-infection. b. Randomize mice into treatment groups and administer the assigned treatment daily for 10-14 days.

  • Monitoring and Endpoints: a. Survival Study: Monitor mice daily for signs of neurological infection (e.g., head tilting, ataxia, seizures) and overall health for up to 60 days. b. Fungal Burden: At a predetermined time point (e.g., day 7 or 14), euthanize a subset of mice. Aseptically remove the brain and lungs. Homogenize tissues and plate serial dilutions on SDA to determine the fungal burden (CFU/gram of tissue).[13]

Safety and Toxicity Assessment

A preliminary acute toxicity study should be conducted in healthy mice. Administer single escalating doses of this compound and monitor the animals for 14 days for any signs of morbidity or mortality. This will help establish the maximum tolerated dose (MTD) for efficacy studies. Additionally, during efficacy studies, monitor for signs of toxicity such as weight loss, ruffled fur, and lethargy. For a more detailed toxicological profile, histopathological analysis of major organs (liver, kidney, spleen) and measurement of serum chemistry markers (e.g., ALT, AST, creatinine) should be performed.

References

Application Notes and Protocols for Testing Antifungal Agent 68 Against Candida albicans Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candida albicans is a major fungal pathogen known for its ability to form biofilms on both biological and inert surfaces. These biofilms exhibit high resistance to conventional antifungal therapies, posing a significant clinical challenge. This document provides detailed protocols for evaluating the efficacy of Antifungal Agent 68 against C. albicans biofilms. The methodologies described herein cover the assessment of biofilm formation, metabolic activity, and structural integrity. This compound is an investigational compound that has been suggested to inhibit fungal ergosterol biosynthesis, potentially by targeting lanosterol 14α-demethylase (CYP51)[1][2].

Key Experimental Protocols

This section outlines the step-by-step procedures for evaluating the antibiofilm activity of this compound.

Candida albicans Biofilm Formation

This protocol describes the formation of C. albicans biofilms in a 96-well microtiter plate format, suitable for high-throughput screening.[3][4]

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth

  • RPMI-1640 medium buffered with MOPS

  • Sterile, flat-bottom 96-well polystyrene microtiter plates

  • Sterile Phosphate Buffered Saline (PBS)

  • Spectrophotometer and plate reader

Procedure:

  • Inoculum Preparation: Inoculate a single colony of C. albicans from a YPD agar plate into 5 mL of YPD broth and incubate overnight at 30°C with shaking.[5]

  • Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium.

  • Adjust the cell density to 1 x 10⁶ cells/mL using a hemocytometer or spectrophotometer (OD₆₀₀).[4]

  • Biofilm Formation: Add 100 µL of the standardized cell suspension to each well of a 96-well microtiter plate.[3][4]

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[4]

  • After incubation, carefully aspirate the medium and wash the biofilms twice with sterile PBS to remove non-adherent cells.[3]

Quantification of Biofilm Biomass (Crystal Violet Assay)

The crystal violet (CV) assay is used to quantify the total biofilm biomass.[6][7]

Materials:

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic acid or 95% ethanol

  • Plate reader

Procedure:

  • Following the biofilm formation and washing steps, add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[7]

  • Remove the CV solution and wash the wells four times with sterile water to remove excess stain.[5]

  • Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound dye.[5]

  • Incubate for 10-15 minutes at room temperature.[7]

  • Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[6][8]

Assessment of Biofilm Metabolic Activity (XTT Assay)

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay measures the metabolic activity of the biofilm, providing an indication of cell viability.[3][9]

Materials:

  • XTT solution (1 mg/mL in PBS)

  • Menadione solution (1 mM in acetone)

  • Plate reader

Procedure:

  • Prepare a fresh XTT-menadione solution by adding 1 µL of menadione solution for every 100 µL of XTT solution.

  • After washing the pre-formed biofilms, add 100 µL of the XTT-menadione solution to each well.[3]

  • Incubate the plate in the dark at 37°C for 2 hours.[3]

  • Measure the colorimetric change by reading the absorbance at 490 nm with a microplate reader.[3]

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the effect of this compound on its architecture.[10][11]

Materials:

  • Fluorescent stains (e.g., FUN-1 for cell viability, Concanavalin A-Alexa Fluor conjugate for extracellular matrix)

  • Confocal microscope

Procedure:

  • Grow C. albicans biofilms on a suitable substrate for microscopy (e.g., glass-bottom dishes).

  • Treat the biofilms with this compound at desired concentrations.

  • After incubation, gently wash the biofilms with PBS.

  • Stain the biofilms with appropriate fluorescent dyes according to the manufacturer's instructions. For example, stain with Concanavalin A-Alexa Fluor conjugate to visualize the exopolysaccharide matrix.[12]

  • Acquire Z-stack images using a confocal microscope.

  • Reconstruct 3D images from the Z-stacks to analyze the biofilm architecture.

Data Presentation

The following tables are templates for organizing the quantitative data obtained from the described protocols.

Table 1: Effect of this compound on C. albicans Biofilm Biomass (Crystal Violet Assay)

Concentration of Agent 68 (µg/mL)Mean Absorbance at 570 nm ± SD% Inhibition of Biofilm Formation
0 (Control)0
Concentration 1
Concentration 2
Concentration 3
Concentration 4

Table 2: Effect of this compound on C. albicans Biofilm Metabolic Activity (XTT Assay)

Concentration of Agent 68 (µg/mL)Mean Absorbance at 490 nm ± SD% Reduction in Metabolic Activity
0 (Control)0
Concentration 1
Concentration 2
Concentration 3
Concentration 4

Visualizations

The following diagrams illustrate the experimental workflows.

Experimental_Workflow_Biofilm_Quantification cluster_prep Inoculum Preparation cluster_biofilm Biofilm Formation & Treatment cluster_assay Quantification Assays cluster_cv Crystal Violet Assay cluster_xtt XTT Assay P1 Overnight culture of C. albicans in YPD P2 Harvest, wash, and resuspend cells in RPMI-1640 P1->P2 P3 Adjust cell density to 1x10^6 cells/mL P2->P3 B1 Add 100 µL of cell suspension to 96-well plate P3->B1 B2 Incubate for 24-48h at 37°C B1->B2 B3 Wash with PBS to remove non-adherent cells B2->B3 B4 Add this compound at various concentrations B3->B4 B5 Incubate for 24h B4->B5 CV1 Stain with 0.1% Crystal Violet B5->CV1 XTT1 Add XTT-menadione solution B5->XTT1 CV2 Wash and solubilize with acetic acid/ethanol CV1->CV2 CV3 Measure Absorbance at 570 nm CV2->CV3 XTT2 Incubate for 2h in the dark XTT1->XTT2 XTT3 Measure Absorbance at 490 nm XTT2->XTT3

Caption: Workflow for quantifying the effect of this compound on C. albicans biofilms.

CLSM_Workflow cluster_biofilm_prep Biofilm Preparation for Microscopy cluster_staining_imaging Staining and Imaging cluster_analysis Image Analysis M1 Grow C. albicans biofilm on glass-bottom dish M2 Treat with this compound M1->M2 M3 Wash with PBS M2->M3 S1 Stain with fluorescent dyes (e.g., ConA-Alexa Fluor) M3->S1 I1 Acquire Z-stack images with Confocal Microscope S1->I1 A1 Reconstruct 3D model of the biofilm I1->A1 A2 Analyze biofilm architecture and viability A1->A2

Caption: Workflow for confocal microscopy analysis of C. albicans biofilms.

Antifungal_Agent_68_MoA cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Catalyzes demethylation Ergosterol Ergosterol Disruption Disruption of Fungal Cell Membrane Integrity Ergosterol->Disruption CYP51->Ergosterol Agent68 This compound Inhibition Inhibition Agent68->Inhibition Inhibition->CYP51

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for Quantifying Antifungal Agent 68 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Antifungal agent 68 in biological matrices, crucial for therapeutic drug monitoring and pharmacokinetic studies. The protocols outlined below are based on established analytical techniques for triazole antifungal agents and are intended to serve as a comprehensive guide for laboratory personnel.

Introduction to Analytical Methods

The quantification of this compound in biological samples such as plasma and serum is essential for ensuring its therapeutic efficacy and safety.[1][2] Two primary analytical methods are widely employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its superior sensitivity and specificity.[3]

  • High-Performance Liquid Chromatography (HPLC-UV): This technique separates this compound from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. The concentration is then quantified by measuring its absorbance of UV light.[4][5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. It allows for precise identification and quantification, even at very low concentrations, making it a robust tool for bioanalysis.[1][3][7]

Quantitative Data Summary

The following tables summarize typical parameters for the quantification of this compound using HPLC-UV and LC-MS/MS. These values are derived from validated methods for similar triazole antifungal agents.

Table 1: HPLC-UV Method Parameters
ParameterValueReference
Chromatographic Column C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile and phosphate buffer mixture[8]
Flow Rate 1.0 mL/min[8]
Detection Wavelength 262 nm[8]
Linearity Range 0.05 - 10.0 µg/mL[5][8]
Lower Limit of Quantification (LLOQ) 0.05 µg/mL[8]
Intra-day Precision (CV%) < 10%[8]
Inter-day Precision (CV%) < 10%[8]
Accuracy (Bias%) < 8.0%[8]
Table 2: LC-MS/MS Method Parameters
ParameterValueReference
Chromatographic Column C18 reverse-phase (e.g., SB C18)[1][7]
Mobile Phase Methanol and water with 0.1% formic acid[1][7]
Flow Rate 0.4 mL/min[7]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Linearity Range 0.1 - 10.0 µg/mL[1][7]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[1][2][7]
Intra-day Precision (CV%) < 7.68%[7]
Inter-day Precision (CV%) < 8.97%[7]
Accuracy (Bias%) -10.9 to 13.6%[1]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for extracting this compound from plasma or serum samples.[2][7][8]

Materials:

  • Patient plasma or serum samples

  • Methanol (HPLC grade), containing 0.1% formic acid

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 50 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 500 µL of methanol to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 17,968 x g for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean vial for analysis by either HPLC-UV or LC-MS/MS.

HPLC-UV Analysis Protocol

Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile and 0.01 M phosphate buffer (pH 3.5)

  • Prepared sample supernatant

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 262 nm.[8]

  • Inject a defined volume (e.g., 20 µL) of the prepared sample supernatant onto the column.

  • Run the chromatographic separation using a gradient elution with the acetonitrile and phosphate buffer mobile phase.

  • Monitor the chromatogram for the peak corresponding to this compound.

  • Quantify the concentration of this compound by comparing its peak area to a standard curve prepared with known concentrations of the agent.

LC-MS/MS Analysis Protocol

Equipment and Reagents:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 reverse-phase column

  • Mobile phase: Methanol and water (both containing 0.1% formic acid)

  • Prepared sample supernatant

Procedure:

  • Equilibrate the LC-MS/MS system with the mobile phase.

  • Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.

  • Inject 2 µL of the prepared sample supernatant into the chromatographic system.[7]

  • Perform chromatographic separation using a mobile phase of methanol and water at a flow rate of 0.4 mL/minute.[7]

  • Detect and quantify this compound using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

  • Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing SampleCollection Biological Sample (Plasma/Serum) Spiking Spike with Internal Standard SampleCollection->Spiking Precipitation Protein Precipitation (Methanol) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC System Supernatant->Injection HPLC HPLC-UV Analysis Injection->HPLC Option 1 LCMS LC-MS/MS Analysis Injection->LCMS Option 2 Chromatogram Generate Chromatogram HPLC->Chromatogram LCMS->Chromatogram Quantification Quantify against Calibration Curve Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for quantifying this compound.

Hypothetical Signaling Pathway

This diagram illustrates a potential mechanism of action for this compound, targeting ergosterol biosynthesis in fungal cells, a common pathway for azole antifungals.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_outcome Result Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Disruption Disrupted Membrane Function & Integrity Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Agent68 This compound Agent68->Enzyme Inhibition Death Fungal Cell Death Disruption->Death

Caption: Inhibition of ergosterol synthesis by this compound.

References

Application Notes and Protocols: Synergistic Antifungal Activity of Agent 68 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 68 is an investigational imidazole-containing compound that demonstrates potent activity against a range of fungal pathogens, including species of Candida and Cryptococcus gattii[1]. The primary mechanism of action for this compound is the inhibition of ergosterol biosynthesis, likely through the targeting of the enzyme lanosterol 14α-demethylase (CYP51)[1]. This enzyme is a critical component of the fungal cell membrane synthesis pathway and a well-established target for azole antifungals[2][3][4]. The rise of antifungal resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance efficacy, reduce required dosages, and overcome resistance mechanisms[2][5][6].

This document provides detailed application notes and protocols for investigating the synergistic potential of this compound when used in combination with other classes of antifungal drugs. The methodologies and principles described herein are based on established practices for assessing antifungal synergy.

Potential Synergistic Combinations

Combining antifungal agents with different mechanisms of action can lead to synergistic or additive effects, and in some cases, may prevent the emergence of resistance.[7][8] Based on the mechanism of action of this compound, promising combination strategies include:

  • With Polyenes (e.g., Amphotericin B): Polyenes bind to ergosterol in the fungal cell membrane, leading to pore formation and cell death[9]. While some studies have reported antagonism between azoles and polyenes, sequential administration or specific concentrations might exhibit synergistic effects[10]. The initial disruption of the membrane by Amphotericin B could facilitate the entry of this compound.

  • With Echinocandins (e.g., Caspofungin): Echinocandins inhibit the synthesis of β-1,3-D-glucan, a key component of the fungal cell wall[9][10]. A weakened cell wall due to echinocandin activity could increase the susceptibility of the fungus to the membrane-disrupting effects of this compound's inhibition of ergosterol synthesis.

  • With Allylamines (e.g., Terbinafine): Allylamines inhibit squalene epoxidase, an earlier step in the ergosterol biosynthesis pathway[9]. Targeting the same pathway at two different points can create a potent synergistic effect by preventing the formation of essential sterols through a dual blockade.

Data Presentation: In Vitro Synergy Testing

The following tables present hypothetical quantitative data from in vitro synergy studies to illustrate how results can be structured and interpreted. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess synergy, where:

  • FICI ≤ 0.5 indicates synergy

  • 0.5 < FICI ≤ 4.0 indicates no interaction (additive or indifferent)

  • FICI > 4.0 indicates antagonism

Table 1: Checkerboard Assay Results for this compound in Combination against Candida albicans

Combination PartnerMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound 0.50.125\multirow{2}{}{0.5}\multirow{2}{}{Synergy}
Caspofungin 0.250.0625
This compound 0.50.25\multirow{2}{}{1.0}\multirow{2}{}{Indifference}
Amphotericin B 1.00.5
This compound 0.50.0625\multirow{2}{}{0.25}\multirow{2}{}{Synergy}
Terbinafine 2.00.25

Table 2: Time-Kill Assay Results for this compound in Combination against Cryptococcus gattii

Treatment (Concentration)Log10 CFU/mL at 0hLog10 CFU/mL at 24hChange in Log10 CFU/mLInterpretation
Growth Control5.08.2+3.2-
This compound (0.5 µg/mL)5.06.5+1.5Fungistatic
Caspofungin (0.25 µg/mL)5.07.0+2.0Minimal effect
Combination 5.03.0-2.0Synergistic and Fungicidal

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Checkerboard Broth Microdilution Assay

This protocol determines the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction between this compound and another antifungal.

Materials:

  • This compound stock solution

  • Combination antifungal stock solution (e.g., Caspofungin)

  • 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Fungal inoculum (adjusted to 0.5 McFarland standard, then diluted)

  • Spectrophotometer or plate reader

Methodology:

  • Prepare serial dilutions of this compound horizontally and the combination antifungal vertically in a 96-well plate containing RPMI-1640 medium.

  • The final concentration of each drug should range from at least 4 times to 1/16th of its known Minimum Inhibitory Concentration (MIC).

  • Add the fungal inoculum to each well to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Include wells with each drug alone to determine the MIC of each agent individually. Also include a drug-free well as a growth control.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC for each drug alone and in combination by visual inspection or by measuring absorbance at 490 nm. The MIC is the lowest concentration that inhibits fungal growth by ≥50% compared to the growth control.

  • Calculate the FICI using the following formula: FICI = (MIC of Agent 68 in combination / MIC of Agent 68 alone) + (MIC of combination drug in combination / MIC of combination drug alone)

Protocol 2: Time-Kill Assay

This protocol assesses the dynamic interaction between antifungals over time.

Materials:

  • This compound and combination antifungal

  • Fungal culture in logarithmic growth phase

  • Sabouraud Dextrose Broth (SDB)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline

  • Incubator and shaker

Methodology:

  • Prepare flasks with SDB containing the antifungals at desired concentrations (e.g., at their individual MICs). Include a drug-free growth control flask.

  • Inoculate each flask with the fungal suspension to a starting density of approximately 1 x 10⁵ CFU/mL.

  • Incubate the flasks at 35°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each treatment. Synergy is defined as a ≥2 log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours[11].

Visualizations

Signaling Pathway and Mechanism of Action

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Points of Inhibition cluster_output Cellular Component Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Terbinafine Terbinafine Terbinafine->Squalene Inhibits Squalene Epoxidase Agent68 This compound Agent68->Lanosterol Inhibits CYP51 (Lanosterol 14α-demethylase)

Caption: Inhibition points of this compound and Terbinafine in the ergosterol biosynthesis pathway.

Hypothetical Synergistic Mechanism

Synergistic_Mechanism cluster_fungus Fungal Cell Agent68 This compound CellMembrane Cell Membrane (Ergosterol) Agent68->CellMembrane Inhibits Ergosterol Synthesis Caspofungin Caspofungin CellWall Cell Wall (β-1,3-D-glucan) Caspofungin->CellWall Inhibits Glucan Synthesis CellWall->Agent68 Increased Permeability CellMembrane->Caspofungin Increased Stress CellDeath Fungal Cell Death

Caption: Synergistic interaction between this compound and Caspofungin.

Experimental Workflow for Synergy Assessment

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation (Optional) Start Select Fungal Strain and Antifungals MIC Determine MIC of Single Agents Start->MIC Checkerboard Checkerboard Assay MIC->Checkerboard TimeKill Time-Kill Assay MIC->TimeKill FICI Calculate FICI Checkerboard->FICI Synergy Synergy/Indifference/ Antagonism FICI->Synergy AnimalModel Infection Model (e.g., Murine Candidiasis) Synergy->AnimalModel Proceed if Synergy is observed Treatment Administer Monotherapy and Combination Therapy AnimalModel->Treatment Endpoint Assess Endpoints (Survival, Fungal Burden) Treatment->Endpoint

References

Application Notes and Protocols: Formulation of Antifungal Agent 68 for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antifungal agent 68 is a novel investigational imidazole derivative that has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, including Candida species and Cryptococcus gattii[1]. Its mechanism of action is believed to involve the inhibition of fungal ergosterol biosynthesis by targeting the lanosterol 14α-demethylase (CYP51) enzyme[1][2][3]. The interaction between the imidazole moiety of this compound and the heme group of CYP51 disrupts the fungal cell membrane integrity, leading to fungal cell death[1][4]. Due to its promising antifungal activity, the development of a suitable formulation for preclinical in vivo evaluation is a critical step in its progression as a potential therapeutic agent. This document provides detailed application notes and protocols for the formulation of this compound for preclinical research, addressing its poor aqueous solubility, a common challenge with new chemical entities[5][6].

Data Presentation: Physicochemical Properties and Formulation Characteristics

Effective preclinical studies rely on a well-characterized formulation. Below is a summary of the hypothetical physicochemical properties of this compound and the characteristics of a developed formulation.

Table 1: Physicochemical Properties of this compound

ParameterValueMethod of Determination
Molecular Weight450.3 g/mol Mass Spectrometry
Aqueous Solubility< 0.1 µg/mLShake-flask method in PBS (pH 7.4)
LogP4.2Calculated (in silico)
pKa6.8 (basic)Potentiometric titration

Table 2: Optimized Vehicle Formulation for Preclinical Studies

ComponentConcentration (% v/v)Purpose
PEG 40040%Primary solvent, solubilizing agent
Propylene Glycol20%Co-solvent, viscosity modifier
Kolliphor® EL10%Surfactant, enhances solubility and stability
Sterile Water for Injection30%Aqueous vehicle

Table 3: Characterization of this compound Formulation (10 mg/mL)

ParameterResultMethod
AppearanceClear, colorless to slightly yellow solutionVisual Inspection
pH6.5 - 7.5pH meter
Drug Content98.5% ± 1.5% of theoreticalHPLC-UV
Stability (4°C for 7 days)> 95% of initial concentration remainingHPLC-UV

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Studies

This protocol describes the preparation of a 10 mg/mL solution of this compound suitable for parenteral administration in preclinical animal models.

Materials:

  • This compound (powder)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Kolliphor® EL (Cremophor® EL)

  • Sterile Water for Injection, USP

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Procedure:

  • Vehicle Preparation:

    • In a sterile beaker, combine 40 mL of PEG 400, 20 mL of Propylene Glycol, and 10 mL of Kolliphor® EL.

    • Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.

  • Drug Solubilization:

    • Weigh 1.0 g of this compound powder.

    • Slowly add the powder to the vehicle mixture while continuously stirring.

    • Continue stirring at room temperature until the drug is completely dissolved. This may take up to 30 minutes. Gentle warming (not exceeding 40°C) can be applied if necessary to aid dissolution.

  • Final Formulation:

    • Once the drug is fully dissolved, add 30 mL of Sterile Water for Injection to the mixture and continue stirring for another 10 minutes to ensure homogeneity.

    • The final volume will be approximately 100 mL, resulting in a 10 mg/mL solution.

  • Sterilization and Storage:

    • Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

    • Store the formulation at 4°C, protected from light. The formulation is stable for at least 7 days under these conditions.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the formulated this compound.

Materials:

  • Formulated this compound (10 mg/mL)

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure: MIC Determination (Broth Microdilution)

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard and dilute it in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of the formulated this compound in RPMI 1640 in a 96-well plate to achieve a final concentration range of 0.03 to 16 µg/mL.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Reading: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined visually or spectrophotometrically.

Procedure: MFC Determination

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth and plate it onto an SDA plate.

  • Incubation: Incubate the SDA plates at 35°C for 24-48 hours.

  • MFC Reading: The MFC is the lowest concentration of the drug that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[7]

Protocol 3: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

This protocol describes a basic in vivo efficacy study in a murine model of disseminated candidiasis.

Materials:

  • Formulated this compound (10 mg/mL)

  • Vehicle control (formulation without the drug)

  • Candida albicans strain

  • Immunocompetent mice (e.g., BALB/c, 6-8 weeks old)

  • Sterile saline

Procedure:

  • Infection:

    • Prepare an inoculum of Candida albicans in sterile saline.

    • Infect mice via tail vein injection with a predetermined lethal or sublethal dose of the fungal suspension (e.g., 1 x 10⁶ CFU/mouse).

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different dose levels).

    • Administer the formulated drug or vehicle control via a suitable route (e.g., intraperitoneal or intravenous) starting 2-4 hours post-infection and continuing for a specified duration (e.g., once daily for 7 days).

  • Monitoring and Endpoints:

    • Monitor the mice daily for clinical signs of illness, body weight, and survival.

    • At the end of the study, or if humane endpoints are reached, euthanize the animals.

    • Primary endpoints can include survival rate and fungal burden in target organs (e.g., kidneys, brain).

  • Fungal Burden Determination:

    • Aseptically remove target organs.

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the homogenates and plate on SDA to determine the number of CFU per gram of tissue.

Visualizations

Signaling Pathway

Antifungal_Agent_68_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14α-demethylation Ergosterol Ergosterol CYP51->Ergosterol CYP51->Ergosterol Cell_Membrane Fungal Cell Membrane (Ergosterol-dependent) Ergosterol->Cell_Membrane Incorporation Ergosterol->Cell_Membrane Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Cell_Membrane->Disrupted_Membrane Leads to Antifungal_Agent_68 This compound Antifungal_Agent_68->CYP51 Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

Preclinical_Formulation_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies A Characterize Physicochemical Properties of Agent 68 B Select Excipients (Solvents, Surfactants) A->B C Prepare Vehicle and Drug Formulation B->C D Characterize Formulation (Appearance, pH, Drug Content) C->D E Determine MIC and MFC (Broth Microdilution) D->E G Murine Model of Systemic Candidiasis D->G F Time-Kill Assays E->F Optional H Administer Formulation G->H I Assess Efficacy (Survival, Fungal Burden) H->I

Caption: Workflow for preclinical formulation and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Antifungal Agent 68

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Antifungal Agent 68.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental evaluation of this compound, providing potential causes and solutions in a question-and-answer format.

Question/Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound across repeat experiments. 1. Inoculum size variability.2. Variation in incubation time or temperature.3. Degradation of this compound stock solution.4. Contamination of fungal culture.1. Standardize inoculum preparation using a spectrophotometer or hemocytometer.2. Ensure consistent incubation conditions as per CLSI or EUCAST guidelines.[1][2][3][4]3. Prepare fresh stock solutions of this compound or aliquot and store at -80°C to minimize freeze-thaw cycles.4. Regularly check culture purity by plating on selective media.
"Trailing growth" is observed in broth microdilution assays, making the MIC endpoint difficult to determine. This phenomenon, where there is reduced but persistent growth at drug concentrations above the MIC, can be isolate-dependent.[3]1. Read the MIC at the concentration that shows a significant reduction in growth (e.g., ≥50% inhibition) compared to the drug-free control well, as recommended by CLSI guidelines for certain antifungal classes.[1][5]2. Use a spectrophotometer to quantify growth and determine the 50% inhibition endpoint more objectively.[3]
Fungal isolates expected to be resistant to this compound show susceptibility in vitro. 1. Loss of the resistance mechanism during subculturing without selective pressure.2. The in vitro testing conditions do not adequately reflect the in vivo environment where resistance is expressed.1. Re-culture the resistant isolate in the presence of a sub-inhibitory concentration of this compound to maintain selective pressure.2. Consider using different media or testing conditions that may better induce the expression of resistance genes.
No fungal growth is observed in the positive control wells of the susceptibility assay. 1. Inoculum is not viable.2. Issues with the growth medium.3. Incorrect incubation conditions.1. Verify the viability of the fungal stock by plating on appropriate agar.2. Use fresh, properly prepared growth medium.3. Double-check and calibrate the incubator's temperature and CO2 levels if required.
Precipitation of this compound is observed in the testing medium. The compound may have low solubility in the aqueous medium.1. Prepare the stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay does not exceed a level that affects fungal growth (typically <1%).2. Visually inspect the wells after drug addition and before inoculation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms of resistance to this compound and strategies to overcome them.

1. What are the common mechanisms of acquired resistance to antifungal agents like this compound?

Fungi can develop resistance through several mechanisms, including:

  • Target Modification: Mutations in the gene encoding the drug's target protein can reduce the binding affinity of this compound.

  • Overexpression of the Drug Target: An increase in the production of the target protein can titrate the drug, requiring higher concentrations for an inhibitory effect.

  • Efflux Pumps: Upregulation of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively pump this compound out of the fungal cell.

  • Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance due to the protective extracellular matrix, which may limit drug penetration.

  • Activation of Stress Response Pathways: Cellular stress response pathways can help the fungus adapt to and tolerate the effects of this compound.

2. How can we investigate the specific resistance mechanism in our fungal isolates?

A combination of phenotypic and genotypic methods can be employed:

  • Gene Sequencing: Sequence the gene of the putative target of this compound to identify mutations.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) or RNA sequencing to measure the expression levels of genes encoding the drug target and efflux pumps.

  • Efflux Pump Inhibition: Test the susceptibility of the resistant isolate to this compound in the presence of a known efflux pump inhibitor. A decrease in MIC would suggest the involvement of efflux pumps.

  • Biofilm Assays: Quantify and compare biofilm formation between susceptible and resistant isolates.

3. What strategies can be explored to overcome resistance to this compound?

Several approaches can be investigated:

  • Combination Therapy: Combine this compound with another antifungal agent that has a different mechanism of action. This can create synergistic effects and reduce the likelihood of resistance emergence.

  • Adjuvant Therapy: Use a non-antifungal compound that targets a resistance mechanism, such as an efflux pump inhibitor or an inhibitor of a stress response pathway.

  • Drug Modification: Develop analogs of this compound that are less susceptible to the identified resistance mechanisms.

4. What is the difference between intrinsic and acquired resistance?

  • Intrinsic Resistance: This is a natural, inherent resistance of a fungal species to a particular antifungal agent. For example, some fungal species may lack the target of this compound or have highly efficient efflux pumps as a baseline characteristic.

  • Acquired Resistance: This develops in a previously susceptible fungal population after exposure to an antifungal agent. It typically arises from genetic mutations.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the CLSI M27 guidelines for yeast susceptibility testing.

Materials:

  • 96-well, U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (e.g., in DMSO)

  • Fungal isolate

  • Sterile saline or water

  • Spectrophotometer

  • Humidified incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Prepare a working suspension by diluting the adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculation:

    • Add 100 µL of the working fungal suspension to each well (except the negative control). This brings the final volume to 200 µL and further dilutes the inoculum and drug by a factor of 2.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours in a humidified environment.

  • Reading the MIC:

    • Visually inspect the wells for fungal growth.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the positive control.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the interaction between this compound and a second compound.

Procedure:

  • Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the second compound along the y-axis.

  • Inoculate the plate with the fungal suspension as described in the broth microdilution protocol.

  • Incubate the plate under the same conditions.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine if the interaction is synergistic, additive, indifferent, or antagonistic.[6][7]

Visualizations

Resistance_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell Agent68 This compound EffluxPump Efflux Pump (e.g., CDR1) TargetEnzyme Target Enzyme Agent68->TargetEnzyme Inhibition Calcineurin Calcineurin Agent68->Calcineurin Induces Stress Hsp90 Hsp90 Agent68->Hsp90 Induces Stress Membrane Cell Membrane EffluxPump->Agent68 Expulsion CellSurvival Cell Survival (Resistance) TargetEnzyme->CellSurvival Required for normal function StressResponse Stress Response Gene Expression Calcineurin->StressResponse Hsp90->StressResponse StressResponse->CellSurvival

Caption: A simplified signaling pathway illustrating potential mechanisms of resistance to this compound.

Experimental_Workflow Start Start with Resistant Isolate MIC_Test Confirm Resistance (MIC Testing) Start->MIC_Test Hypothesis Hypothesize Resistance Mechanism MIC_Test->Hypothesis Target_Seq Target Gene Sequencing Hypothesis->Target_Seq Target-based? Efflux_Expr Efflux Pump Gene Expression (qRT-PCR) Hypothesis->Efflux_Expr Efflux-based? Biofilm_Assay Biofilm Formation Assay Hypothesis->Biofilm_Assay Biofilm-based? Mutation_Found Mutation Identified? Target_Seq->Mutation_Found Upregulation_Found Upregulation Detected? Efflux_Expr->Upregulation_Found Biofilm_Increased Increased Biofilm? Biofilm_Assay->Biofilm_Increased Mutation_Found->Hypothesis No Conclusion_Target Conclusion: Target Modification Mutation_Found->Conclusion_Target Yes Upregulation_Found->Hypothesis No Conclusion_Efflux Conclusion: Efflux Pump Overexpression Upregulation_Found->Conclusion_Efflux Yes Biofilm_Increased->Hypothesis No Conclusion_Biofilm Conclusion: Biofilm-Mediated Resistance Biofilm_Increased->Conclusion_Biofilm Yes End End Conclusion_Target->End Conclusion_Efflux->End Conclusion_Biofilm->End

Caption: An experimental workflow for identifying the mechanism of resistance to this compound.

References

optimizing dosage and administration of Antifungal agent 68 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Antifungal Agent 68 is a placeholder compound. The data, protocols, and troubleshooting advice provided are based on established principles for the in vivo study of novel antifungal agents and are intended for guidance and illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic compound hypothesized to inhibit fungal growth by targeting the ergosterol biosynthesis pathway. Specifically, it is believed to inhibit the C14α-demethylase enzyme (encoded by the ERG11 gene), which is crucial for converting lanosterol to ergosterol.[1][2] This disruption leads to the accumulation of toxic sterol intermediates, compromising fungal cell membrane integrity and function.[1][3]

Q2: Which in vivo models are recommended for initial efficacy testing?

A2: For systemic fungal infections, a murine model of disseminated candidiasis is recommended.[4][5] This typically involves intravenous injection of Candida albicans into immunocompetent (e.g., BALB/c) or neutropenic mice.[4][6] For respiratory infections, an intranasal inhalation model with Aspergillus fumigatus or Cryptococcus neoformans can be utilized.[7][8][9] The choice of model should align with the intended clinical application of the agent.

Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for dosage optimization?

A3: For azole-like antifungal agents, the most critical PK/PD index is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[6][10][11] A free-drug AUC/MIC ratio of 20 to 25 has been predictive of treatment success for other triazoles in murine models.[6] Other important parameters include the maximum concentration (Cmax) and the duration of time the drug concentration remains above the MIC (%T > MIC).[10]

Q4: How should I determine the starting dose for in vivo efficacy studies?

A4: The starting dose should be informed by in vitro potency (MIC values) and preliminary toxicity studies, such as a Maximum Tolerated Dose (MTD) study. A dose-ranging study should then be conducted to establish the relationship between the dose, drug exposure (pharmacokinetics), and antifungal effect (e.g., reduction in fungal burden).[11]

Troubleshooting Guides

Problem 1: High variability in fungal burden between animals in the same treatment group.

  • Question: My fungal burden data (CFU/g of tissue) shows high standard deviations, making it difficult to assess the efficacy of this compound. What could be the cause?

  • Answer:

    • Inoculum Preparation: Ensure the fungal inoculum is homogenous. Vortex the cell suspension thoroughly before and between injections to prevent clumping. Verify the cell concentration with a hemocytometer and by plating serial dilutions.

    • Injection Technique: Inconsistent injection volumes or improper administration (e.g., subcutaneous leakage during an intravenous injection) can lead to variable initial infection loads. Ensure all personnel are proficient in the chosen administration route.[4]

    • Animal Health: Underlying health issues in the animal cohort can affect immune response and susceptibility to infection. Use healthy, age-matched animals from a reputable supplier.

    • Timing of Sacrifice and Tissue Harvest: Stagger the euthanasia of animals to ensure that tissue processing times are consistent for each subject, minimizing the potential for post-mortem fungal growth or decline.

Problem 2: No significant reduction in fungal burden despite high doses of this compound.

  • Question: I am administering what should be a therapeutic dose of this compound, but I'm not observing a significant antifungal effect compared to the vehicle control. Why might this be happening?

  • Answer:

    • Poor Bioavailability/Pharmacokinetics: The agent may have poor absorption, rapid metabolism, or rapid elimination, resulting in suboptimal exposure at the site of infection.[10] Conduct a pharmacokinetic study to measure plasma and tissue concentrations of this compound over time.

    • Protein Binding: High plasma protein binding can limit the amount of free, active drug available to exert its effect.[6] Determine the protein binding percentage in mouse serum. The free-drug AUC/MIC is often more predictive of efficacy.[6]

    • In Vivo vs. In Vitro Discrepancy: The standard in vitro conditions (e.g., RPMI medium) may not reflect the in vivo environment.[12] The agent's activity could be inhibited by factors present in the host.

    • Fungal Resistance: While unlikely with a novel agent, consider the possibility of intrinsic resistance in the fungal strain being used. Confirm the MIC of the strain before initiating in vivo experiments.

Problem 3: Unexpected toxicity or mortality in treated animals.

  • Question: Animals treated with this compound are showing signs of toxicity (e.g., weight loss, lethargy) at doses expected to be safe. What should I do?

  • Answer:

    • Re-evaluate MTD: The initial Maximum Tolerated Dose study may not have been sensitive enough. Conduct a more detailed dose-range finding study with more frequent monitoring of clinical signs and body weight.

    • Vehicle Toxicity: Ensure the vehicle used to formulate this compound is non-toxic at the administered volume. Run a vehicle-only control group and monitor for adverse effects.

    • Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be causing toxicity. This is a more complex issue that may require metabolite identification studies.

    • Off-Target Effects: The agent may have off-target pharmacological effects. Observe the animals for specific clinical signs that might suggest a particular organ system is affected (e.g., neurological, renal) and consider histopathological analysis of key organs.

Data Presentation

Table 1: In Vitro Susceptibility of Fungal Pathogens to this compound

Fungal SpeciesStrain IDMIC (µg/mL)
Candida albicansSC53140.125
Candida glabrataATCC 900300.5
Cryptococcus neoformansH990.25
Aspergillus fumigatusAf2931.0

MIC values determined by broth microdilution according to CLSI guidelines.

Table 2: Pharmacokinetic Parameters of this compound in Infected Mice

Dose (mg/kg, IV)Cmax (µg/mL)T½ (hours)AUC₀₋₂₄ (µg·h/mL)Protein Binding (%)
105.22.128.585%
2011.82.365.185%
4025.12.5142.385%

Data from a single-dose study in neutropenic mice infected with C. albicans.[6]

Table 3: In Vivo Efficacy in a Murine Disseminated Candidiasis Model

Treatment Group (mg/kg, IV, once daily)Mean Fungal Burden (Log₁₀ CFU/g kidney ± SD)Percent Survival (Day 5)
Vehicle Control6.8 ± 0.50%
This compound (10 mg/kg)5.1 ± 0.740%
This compound (20 mg/kg)3.9 ± 0.680%
This compound (40 mg/kg)2.5 ± 0.4100%
Fluconazole (20 mg/kg)3.2 ± 0.590%

Treatment initiated 24 hours post-infection. Fungal burden assessed at 48 hours post-treatment initiation.

Experimental Protocols

Protocol 1: Murine Model of Disseminated Candidiasis

  • Fungal Culture: Culture Candida albicans (e.g., strain SC5314) on Sabouraud Dextrose Agar for 24-48 hours at 30°C. Inoculate a single colony into yeast extract-peptone-dextrose (YPD) broth and grow overnight at 30°C with shaking.

  • Inoculum Preparation: Harvest fungal cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS. Count cells with a hemocytometer and adjust the concentration to 2x10⁶ cells/mL.

  • Infection: Infect 6-8 week old female BALB/c mice via lateral tail vein injection with 100 µL of the cell suspension (2x10⁵ cells/mouse).[4]

  • Treatment: Begin administration of this compound (formulated in a suitable vehicle, e.g., 5% DMSO, 40% PEG400, 55% saline) or vehicle control 24 hours post-infection via the desired route (e.g., intravenous, oral gavage).

  • Efficacy Assessment:

    • Fungal Burden: At a predetermined endpoint (e.g., 48 hours after first treatment), humanely euthanize the mice. Aseptically remove kidneys, weigh them, and homogenize in sterile PBS. Plate serial dilutions of the homogenate onto SDA plates containing antibiotics (to prevent bacterial growth). Incubate for 24-48 hours at 37°C and count colonies to determine CFU/g of tissue.[4]

    • Survival: Monitor a separate cohort of animals daily for up to 14 days, recording survival and clinical signs.

Protocol 2: Maximum Tolerated Dose (MTD) Determination

  • Animals: Use healthy, non-infected mice (e.g., BALB/c, female, 6-8 weeks old), with at least 3-5 animals per dose group.

  • Dose Selection: Select a range of doses based on in vitro cytotoxicity data. A logarithmic dose escalation is common (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer this compound once daily for 5-7 consecutive days via the intended clinical route. Include a vehicle control group.

  • Monitoring: Monitor animals at least twice daily for clinical signs of toxicity, including changes in posture, activity, breathing, and physical appearance. Record body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, more than a 15-20% reduction in body weight, or other significant signs of clinical distress. Histopathology of major organs may be performed to identify target organ toxicity.

Visualizations

Antifungal_Agent_68_Pathway cluster_Fungus Fungal Cell Lanosterol Lanosterol Erg11 C14α-demethylase (ERG11) Lanosterol->Erg11 ToxicSterols Toxic Methylated Sterols Erg11->ToxicSterols Accumulation Ergosterol Ergosterol Erg11->Ergosterol Membrane Cell Membrane Integrity ToxicSterols->Membrane Disrupts Ergosterol->Membrane Maintains Agent68 Antifungal Agent 68 Agent68->Erg11 Inhibits

Caption: Proposed mechanism of action for this compound.

In_Vivo_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Culture Fungus (e.g., C. albicans) p2 Prepare & Quantify Inoculum p1->p2 e1 Infect Mice (e.g., IV injection) p2->e1 e2 Wait 24h e1->e2 e3 Administer Treatment (Agent 68 / Vehicle) e2->e3 e4 Monitor Daily (Weight, Clinical Signs) e3->e4 a1 Euthanize & Harvest Kidneys at Endpoint e4->a1 a2 Homogenize & Plate Serial Dilutions a1->a2 a3 Incubate & Count CFU a2->a3 a4 Calculate Log CFU/gram & Analyze Data a3->a4

Caption: Experimental workflow for a murine candidiasis efficacy study.

Troubleshooting_Logic start Observation: No In Vivo Efficacy q1 Was drug exposure confirmed (PK)? start->q1 sol_pk Action: Conduct PK study to measure plasma/tissue levels q1->sol_pk No q2 Is free-drug level sufficient (protein binding)? q1->q2 Yes a1_yes Yes a1_no No sol_binding Action: Measure serum protein binding. Re-evaluate dose based on free-drug fraction. q2->sol_binding No conclusion Conclusion: Consider intrinsic resistance, rapid resistance development, or in vivo inactivation. q2->conclusion Yes a2_yes Yes a2_no No

Caption: Troubleshooting logic for lack of in vivo efficacy.

References

troubleshooting inconsistent results in Antifungal agent 68 MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Minimum Inhibitory Concentration (MIC) assays with Antifungal Agent 68 (AFG68).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My MIC results for AFG68 are inconsistent between replicates and experiments. What are the potential causes?

Inconsistent MIC values for AFG68 can stem from several factors throughout the experimental workflow. Key areas to investigate include the inoculum preparation, media conditions, and procedural variations. Even minor deviations can lead to significant variability in results.[1][2] It's crucial to adhere to standardized protocols to minimize these discrepancies.[3][4]

To systematically troubleshoot, consider the following potential sources of error:

  • Inoculum Preparation: Inaccurate fungal inoculum size is a primary cause of variable MICs.[1] Ensure you are using a standardized and validated method for inoculum preparation.

  • Media Composition and pH: The composition and pH of the culture medium can significantly impact the activity of AFG68 and the growth of the fungal isolate.[5]

  • Incubation Conditions: Variations in incubation time and temperature can affect fungal growth rates and, consequently, the apparent MIC.[1]

  • Agent Preparation and Storage: Improper preparation, storage, or handling of AFG68 stock solutions can lead to degradation or inaccurate concentrations.

  • Plate Reading: Subjectivity in visual determination of the MIC endpoint, especially in cases of trailing growth, can introduce variability.[6][7]

The following diagram outlines a logical workflow for troubleshooting inconsistent MIC results.

G cluster_0 Troubleshooting Inconsistent AFG68 MICs start Inconsistent MIC Results Observed qc_check Run Quality Control Strains (e.g., ATCC standards) start->qc_check check_inoculum Verify Inoculum Preparation (Density, Viability) check_media Assess Media Quality (Composition, pH) check_inoculum->check_media check_agent Review AFG68 Preparation (Solvent, Storage, Dilution) check_media->check_agent check_protocol Examine Assay Protocol (Incubation Time/Temp, Plate Type) check_agent->check_protocol check_reading Standardize MIC Endpoint Reading (Trailing Growth, Instrumentation) check_protocol->check_reading qc_pass QC Strains within Range? check_reading->qc_pass qc_check->check_inoculum Start Here systematic_error Systematic Issue Likely (Re-evaluate entire workflow) qc_pass->systematic_error No random_error Random Error or Isolate-Specific Issue (Repeat experiment with careful execution) qc_pass->random_error Yes systematic_error->start end Consistent MICs Achieved random_error->end G cluster_1 MIC Endpoint Determination start Visually Inspect Microplate Wells trailing Trailing Growth Observed? start->trailing no_trailing Clear Endpoint trailing->no_trailing No mic_trailing Record MIC at ≥50% Growth Reduction (Compared to Growth Control) trailing->mic_trailing Yes mic_clear Record MIC at 100% Growth Inhibition no_trailing->mic_clear spectro Optional: Use Spectrophotometer for OD Reading mic_trailing->spectro G cluster_2 AFG68 Broth Microdilution Workflow prep_agent Prepare AFG68 Stock & Serial Dilutions plate_setup Dispense Drug Dilutions into 96-Well Plate prep_agent->plate_setup prep_inoculum Prepare Standardized Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC Endpoint (Visually or Spectrophotometrically) incubate->read_mic analyze Analyze and Report Results read_mic->analyze

References

reducing off-target effects of Antifungal agent 68

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Antifungal Agent 68. The information is designed to help you mitigate potential off-target effects and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of fungal ergosterol biosynthesis. It is believed to target the enzyme lanosterol 14α-demethylase (CYP51), which is a critical component of the fungal cell membrane synthesis pathway.[1] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.

Q2: I am observing unexpected cytotoxicity in my mammalian cell line experiments. What could be the cause?

A2: While this compound is designed to be selective for fungal CYP51, it may exhibit some off-target activity against mammalian cytochrome P450 (CYP) enzymes, which are structurally similar. This can lead to cytotoxicity in mammalian cells, particularly at higher concentrations. All triazole antifungals have the potential for hepatotoxicity.[2][3] We recommend performing a dose-response experiment to determine the optimal concentration with maximal antifungal activity and minimal mammalian cell toxicity.

Q3: Are there any known off-target endocrinological effects associated with compounds similar to this compound?

A3: Yes, azole antifungals, which share a similar mechanism of action with this compound, have been associated with off-target endocrinological effects.[2][3] These effects are primarily due to the inhibition of human CYP enzymes involved in steroid hormone synthesis. This can lead to effects such as adrenal insufficiency and hypogonadism.[2] If your in vivo studies suggest hormonal disruptions, it is crucial to assess the inhibitory activity of this compound against key steroidogenic CYP enzymes.

Q4: How can I reduce the off-target effects of this compound in my experiments?

A4: Several strategies can be employed to minimize off-target effects:

  • Dose Optimization: Use the lowest effective concentration of this compound that achieves the desired antifungal effect.

  • Selective Optimization of Side Activities (SOSA): If you are in the drug development process, consider medicinal chemistry efforts to optimize the compound's structure to increase its selectivity for the fungal target over mammalian orthologs.[4]

  • Combination Therapy: Combining this compound with another antifungal agent that has a different mechanism of action may allow for lower, less toxic doses of each compound to be used.

  • Use of Advanced Delivery Systems: Nanoparticle-based delivery systems can help to target the antifungal agent to the site of infection, reducing systemic exposure and potential side effects.[5]

Troubleshooting Guides

Problem 1: High background toxicity in in vitro mammalian cell culture assays.
  • Possible Cause: The concentration of this compound used may be too high, leading to off-target inhibition of essential mammalian cellular processes.

  • Troubleshooting Steps:

    • Determine the IC50 values: Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% inhibitory concentration (IC50) in your specific mammalian cell line and compare it to the IC50 against your target fungal species.

    • Adjust Working Concentration: Select a working concentration that is significantly lower than the mammalian IC50 while still being effective against the fungus.

    • Control Experiments: Include appropriate vehicle controls (e.g., DMSO) to ensure that the observed toxicity is not due to the solvent.

Illustrative Data: Comparative IC50 Values

Organism/Cell LineTargetIC50 (µM)
Candida albicansFungal CYP510.1
Cryptococcus gattiiFungal CYP510.5
Human Hepatocytes (HepG2)Off-target25
Human Embryonic Kidney (HEK293)Off-target> 50

This table contains illustrative data and may not represent the actual performance of this compound.

Problem 2: In vivo studies show signs of endocrine disruption (e.g., altered hormone levels).
  • Possible Cause: Off-target inhibition of mammalian CYP450 enzymes involved in steroidogenesis.

  • Troubleshooting Steps:

    • In Vitro CYP Inhibition Assay: Test the inhibitory activity of this compound against a panel of human CYP enzymes, particularly those involved in steroid synthesis (e.g., CYP11A1, CYP17A1, CYP19A1).

    • Dose Adjustment in Animal Models: If significant inhibition is observed, consider reducing the dose in your animal studies or exploring alternative administration routes to minimize systemic exposure.

    • Pharmacokinetic Analysis: Conduct pharmacokinetic studies to understand the distribution and metabolism of this compound, which can help in designing dosing regimens that reduce off-target effects.

Illustrative Data: Human CYP450 Inhibition Profile

Human CYP EnzymeFunctionIC50 (µM)
CYP3A4Drug Metabolism15
CYP2C9Drug Metabolism30
CYP19A1 (Aromatase)Estrogen Synthesis10
CYP11B1 (Steroid 11-β-hydroxylase)Cortisol Synthesis20

This table contains illustrative data and may not represent the actual performance of this compound.

Experimental Protocols

Protocol 1: Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the compound concentration.

Protocol 2: Human CYP450 Inhibition Assay (Fluorescent-Based)
  • Reagent Preparation: Prepare a reaction mixture containing recombinant human CYP enzymes, a fluorescent substrate specific for the enzyme of interest, and a NADPH regenerating system in a buffer solution.

  • Compound Incubation: In a 96-well plate, add this compound at various concentrations to the reaction mixture. Include a positive control inhibitor for each CYP enzyme.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Fluorescence Measurement: Measure the fluorescence signal at regular intervals using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: Calculate the rate of substrate metabolism for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Agent68 This compound Agent68->CYP51 Inhibition CYP51->Ergosterol 14-demethylation

Caption: Fungal Ergosterol Biosynthesis Pathway and the Target of this compound.

Mammalian_Steroidogenesis_Pathway Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 Pregnenolone->CYP17A1 CYP11B1 CYP11B1 Progesterone->CYP11B1 Cortisol Cortisol Testosterone Testosterone CYP19A1 CYP19A1 (Aromatase) Testosterone->CYP19A1 Estradiol Estradiol CYP11A1->Pregnenolone CYP17A1->Testosterone CYP11B1->Cortisol CYP19A1->Estradiol Agent68 This compound (Off-Target) Agent68->CYP11A1 Potential Inhibition Agent68->CYP17A1 Potential Inhibition Agent68->CYP19A1 Potential Inhibition

Caption: Simplified Mammalian Steroidogenesis Pathway Showing Potential Off-Target Inhibition.

Off_Target_Workflow Start Start: Observe Unexpected Effect Hypothesis Hypothesize Off-Target Activity Start->Hypothesis InVitro In Vitro Assays Hypothesis->InVitro Cytotoxicity Mammalian Cytotoxicity (e.g., MTT Assay) InVitro->Cytotoxicity CYPInhibition Human CYP450 Inhibition Panel InVitro->CYPInhibition Analyze Analyze Data: Determine IC50 Values Cytotoxicity->Analyze CYPInhibition->Analyze Optimize Optimize Experiment: - Adjust Dose - Modify Compound Analyze->Optimize Off-target effect confirmed End End: Mitigated Off-Target Effect Analyze->End No significant off-target effect Optimize->End

Caption: Experimental Workflow for Investigating and Mitigating Off-Target Effects.

References

Technical Support Center: Large-Scale Synthesis of Antifungal Agent 68

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific "Antifungal agent 68" is not publicly available. This technical support center provides guidance based on common challenges and methodologies encountered in the large-scale synthesis of novel heterocyclic antifungal agents, drawing from established principles in medicinal chemistry and process development.

Troubleshooting Guide

This guide addresses common issues that may arise during the scale-up synthesis of this compound.

Issue ID Problem Potential Causes Suggested Solutions
SYN-001 Low overall yield (<40%) in the final condensation step. 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction temperature. 4. Catalyst inefficiency.1. Monitor reaction progress using HPLC or TLC. Consider extending reaction time. 2. Ensure starting materials are pure and dry. Use an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. 3. Perform small-scale experiments to optimize the temperature. A temperature either too low or too high can be detrimental. 4. Test alternative catalysts or increase the catalyst loading. Ensure the catalyst is not poisoned by impurities.
SYN-002 Formation of a significant side-product (Impurity B) during cyclization. 1. Presence of water in the reaction mixture. 2. Incorrect stoichiometry of reactants. 3. Reaction temperature is too high, favoring an alternative reaction pathway.1. Use anhydrous solvents and reagents. Consider the use of a Dean-Stark apparatus to remove water azeotropically. 2. Carefully control the addition rate and stoichiometry of the reactants. 3. Lower the reaction temperature and monitor for the formation of Impurity B. A slower reaction at a lower temperature may be more selective.
PUR-001 Difficulty in removing residual catalyst post-reaction. 1. Catalyst is partially soluble in the work-up solvent. 2. The product complexes with the catalyst.1. Screen different solvent/anti-solvent systems for precipitation and washing. 2. Consider using a solid-supported catalyst that can be easily filtered off. 3. A mild acidic or basic wash may help to break the complex and remove the catalyst.
PUR-002 Product oiling out during crystallization. 1. The solvent system is not optimal. 2. The presence of impurities is depressing the melting point. 3. Cooling rate is too fast.1. Experiment with different solvent mixtures to find one where the product has high solubility at high temperatures and low solubility at room temperature. 2. Attempt a pre-purification step like column chromatography on a small scale to remove impurities before crystallization. 3. Slow down the cooling rate to allow for proper crystal lattice formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the final condensation step in the synthesis of this compound?

A1: The optimal temperature for the final condensation step is typically between 60-70°C. However, this can be influenced by the scale of the reaction and the purity of the starting materials. It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions. Exceeding 80°C has been shown to increase the formation of degradation products.

Q2: How can I effectively monitor the progress of the reaction?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. A suitable method would involve a C18 column with a gradient of acetonitrile in water. Thin Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment.

Q3: What are the best practices for storing the key intermediate, a substituted pyrimidine derivative?

A3: The substituted pyrimidine intermediate should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This intermediate can be sensitive to moisture and air, which can lead to degradation over time.

Q4: Are there any known incompatibilities with common laboratory equipment?

A4: The reaction is sensitive to certain metals. Avoid using reactors with exposed iron or copper surfaces, as these can catalyze side reactions. Glass-lined or stainless steel (316L) reactors are recommended for large-scale synthesis.

Quantitative Data Summary

Table 1: Effect of Catalyst on Yield and Purity in the Final Condensation Step

Catalyst Catalyst Loading (mol%) Reaction Time (h) Yield (%) Purity by HPLC (%)
Catalyst A10125592
Catalyst B10126895
Catalyst B5186596
Catalyst C1087290

Table 2: Purity of this compound with Different Purification Methods

Purification Method Solvent System Yield (%) Purity by HPLC (%)
RecrystallizationEthanol/Water8598.5
Column ChromatographyEthyl Acetate/Hexane70>99.5
Slurry WashIsopropanol9597.0

Experimental Protocols

Protocol 1: General Procedure for the Final Condensation Step
  • To a glass-lined reactor, charge the substituted pyrimidine intermediate (1.0 eq) and the heterocyclic boronic acid (1.2 eq).

  • Add a suitable solvent, such as dioxane, and stir to dissolve.

  • Sparge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

  • Add the palladium catalyst (e.g., Catalyst B, 5 mol%) and the base (e.g., potassium carbonate, 2.5 eq).

  • Heat the reaction mixture to 65°C and stir vigorously for 18 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst and base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add water until the solution becomes cloudy.

  • Heat the mixture gently until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a cold ethanol/water mixture (1:1).

  • Dry the crystals under vacuum at 40°C to a constant weight.

Visualizations

experimental_workflow start Start: Charge Reactants reaction Condensation Reaction (65°C, 18h) start->reaction monitoring Reaction Monitoring (HPLC) reaction->monitoring monitoring->reaction <98% conversion workup Aqueous Work-up & Extraction monitoring->workup >98% conversion purification Purification workup->purification crystallization Recrystallization (Ethanol/Water) purification->crystallization drying Drying under Vacuum crystallization->drying final_product Final Product: this compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_membrane Fungal Cell Membrane erg11 Lanosterol 14-alpha-demethylase (ERG11) toxic_sterols Accumulation of Toxic Methylated Sterols erg11->toxic_sterols ergosterol Ergosterol (Essential for membrane integrity) erg11->ergosterol lanosterol Lanosterol lanosterol->erg11 catalyzes membrane_disruption Membrane Disruption & Inhibition of Fungal Growth toxic_sterols->membrane_disruption ergosterol->membrane_disruption depletion leads to agent68 This compound agent68->erg11 inhibits

Caption: Postulated mechanism of action for this compound.[1][2]

References

Technical Support Center: Minimizing Cytotoxicity of Antifungal Agent 68 in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Antifungal Agent 68. The focus is on minimizing its cytotoxic effects in mammalian cells while preserving its antifungal efficacy.

Troubleshooting Guide

This guide is designed to help you troubleshoot specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
High levels of cytotoxicity observed in preliminary screens. The concentration of this compound is too high.Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific mammalian cell line. Start with a wide range of concentrations and narrow it down to identify the lowest effective antifungal concentration with minimal cytotoxicity.
The cell line is particularly sensitive to this compound.Test the agent in a panel of different mammalian cell lines to identify a more resistant cell line for your experiments, if appropriate for your research goals.
Off-target effects of the compound.Investigate potential off-target interactions. As an azole antifungal, Agent 68 may inhibit mammalian cytochrome P450 enzymes.[1][2] Consider co-administration with a known cytoprotective agent, but this requires careful validation.
Inconsistent cytotoxicity results between experiments. Variability in cell seeding density.Ensure consistent cell seeding density across all wells and experiments. Use a cell counter for accurate cell quantification.
Fluctuation in incubation time.Standardize the incubation time with this compound for all experiments.
Contamination of cell cultures.Regularly check cell cultures for any signs of contamination (e.g., bacteria, yeast, or mycoplasma).
Difficulty in distinguishing between apoptosis and necrosis. The chosen cytotoxicity assay does not differentiate between cell death mechanisms.Utilize a combination of assays. For example, an Annexin V/Propidium Iodide (PI) assay can distinguish between early apoptotic, late apoptotic, and necrotic cells.[3][4][5]
Antifungal efficacy is lost when reducing the concentration to minimize cytotoxicity. The therapeutic window is very narrow.Explore combination therapy. Using a sub-optimal dose of this compound with another antifungal agent that has a different mechanism of action may enhance the antifungal effect while keeping cytotoxicity low.[6][7][8][9]
The formulation of the agent is not optimal.Consider reformulating this compound. Encapsulation in liposomes or nanoparticles can improve its therapeutic index by altering its pharmacokinetic profile and reducing off-target toxicity.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an azole antifungal. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, leading to fungal cell death.[1][12]

Q2: Why does this compound exhibit cytotoxicity in mammalian cells?

A2: While this compound is designed to target the fungal CYP51 enzyme, it can also interact with and inhibit mammalian cytochrome P450 enzymes, which are involved in various essential metabolic processes. This off-target activity is a common cause of cytotoxicity for azole antifungals.[1][2] Additionally, at higher concentrations, it may induce apoptosis or necrosis in mammalian cells through other mechanisms.

Q3: What are the recommended methods for assessing the cytotoxicity of this compound?

A3: A multi-assay approach is recommended to get a comprehensive understanding of the cytotoxic effects. Commonly used assays include:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[13][14][15][16]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[17][18][19][20][21]

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells.[3][4][5][22]

Q4: How can I reduce the cytotoxicity of this compound without compromising its antifungal activity?

A4: There are several strategies you can employ:

  • Dose Optimization: Use the lowest effective concentration of the agent.

  • Combination Therapy: Combine a lower dose of this compound with another antifungal that has a different mechanism of action. This can create a synergistic effect, allowing for reduced doses of both drugs and thereby decreasing toxicity.[6][7][8][9]

  • Formulation Strategies: Modifying the delivery of the agent through encapsulation in liposomes or nanoparticles can improve its safety profile.[23][10][11]

  • Structural Modification: If feasible, synthesizing and testing structural analogs of this compound may lead to the discovery of a compound with a better therapeutic index.[24]

Q5: Are there any known signaling pathways in mammalian cells affected by this compound?

A5: While specific pathways for this compound have not been fully elucidated, azole antifungals, in general, can induce apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases and changes in mitochondrial membrane potential. To identify the specific pathways affected by this compound in your cell line, you can use techniques like Western blotting for key signaling proteins, gene expression analysis (e.g., RNA-seq), or phosphoproteomics.

Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[13][14]

Protocol:

  • Seed mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control. Include wells with medium only for background control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

Principle: This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the cell culture medium upon cell membrane damage.[17][18][19]

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with this compound and controls. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture (commercially available kits are recommended) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (PS) in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.[3][4][5][22]

Protocol:

  • Seed cells in a 6-well plate and treat with this compound.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Data Presentation

Table 1: Cytotoxicity of this compound in Different Mammalian Cell Lines (Hypothetical Data)

Cell LineIC50 (µM) after 48h (MTT Assay)% LDH Release at 50 µM (48h)% Apoptosis at 50 µM (48h)
HEK29315.245.335.1
HepG28.562.151.7
A54925.830.522.4
HeLa12.155.842.9

Table 2: Effect of Combination Therapy on Antifungal Efficacy and Cytotoxicity (Hypothetical Data)

TreatmentMIC against C. albicans (µg/mL)IC50 in HEK293 cells (µM)
This compound alone215.2
Antifungal Agent X alone8> 100
Agent 68 (0.5 µg/mL) + Agent X (2 µg/mL)0.5 (Synergistic)45.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis CellCulture 1. Mammalian Cell Culture Seeding 2. Cell Seeding (96-well or 6-well plates) CellCulture->Seeding Treatment 3. Add this compound (Dose-response) Seeding->Treatment Incubation 4. Incubate (24, 48, 72h) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) Incubation->Apoptosis IC50 Calculate IC50 MTT->IC50 Compare Compare Results LDH->Compare Apoptosis->Compare IC50->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_cell Mammalian Cell Agent68 This compound P450 Mammalian Cytochrome P450 Agent68->P450 Inhibition Mitochondrion Mitochondrion P450->Mitochondrion Metabolic Stress ROS ROS Production Mitochondrion->ROS Caspases Caspase Activation ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative signaling pathway for azole-induced cytotoxicity.

troubleshooting_logic Start High Cytotoxicity Observed CheckConc Is concentration optimized? Start->CheckConc CheckConc->Start No, optimize dose CheckCell Is the cell line appropriate? CheckConc->CheckCell Yes CheckCell->Start No, select new cell line ConsiderCombo Consider Combination Therapy CheckCell->ConsiderCombo Yes ConsiderFormulation Consider Reformulation ConsiderCombo->ConsiderFormulation Outcome Reduced Cytotoxicity ConsiderFormulation->Outcome

Caption: Logical workflow for troubleshooting high cytotoxicity.

References

Technical Support Center: Refining the Purification of Antifungal Agent 68

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process for Antifungal Agent 68.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the purification of this compound.

Q1: My final product purity is consistently below the required 99.5% after a single chromatography step. What are my options?

A1: Achieving high purity often requires a multi-step approach.[1][2] Consider the following strategies:

  • Orthogonal Chromatography: Employ a second chromatography technique that separates molecules based on different principles. For example, if your initial step is normal-phase silica chromatography (separation by polarity), consider a subsequent step using reverse-phase chromatography (separation by hydrophobicity).[2]

  • Recrystallization: This is a powerful technique for removing minor impurities.[3] The choice of solvent is critical; an ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures.[4]

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. It offers higher resolution than standard flash chromatography.[1]

Q2: The yield of this compound is significantly lower than expected after purification. What are the potential causes and solutions?

A2: Low yield can stem from several factors throughout the purification workflow.

  • Compound Instability: this compound may be degrading on the stationary phase (e.g., silica gel) or due to prolonged exposure to certain solvents.[5]

    • Solution: Try using a less acidic or deactivated stationary phase. Minimize the time the compound spends in the purification system. Temperature can also be a factor; some separations benefit from being run at lower temperatures to reduce degradation.[5]

  • Incomplete Elution: The compound may be irreversibly binding to the column.

    • Solution: Adjust the mobile phase polarity. A stronger eluting solvent may be necessary to recover all of the product.

  • Mechanical Losses: Significant product loss can occur during solvent removal, transfers between flasks, or during filtration.

    • Solution: Ensure careful handling and rinsing of all glassware. Use techniques like solvent layering for crystallization to minimize disturbances.[6]

Q3: I'm observing peak tailing/broadening during HPLC analysis of the purified fractions. What does this indicate?

A3: Peak tailing or broadening in HPLC can be caused by several issues:

  • Column Overload: Injecting too much sample can lead to poor peak shape.

    • Solution: Reduce the concentration or volume of the injected sample.

  • Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways, such as acidic compounds interacting with metal surfaces in the column hardware.[7]

    • Solution: Use a bio-inert or PEEK-lined column to minimize these interactions.[7] Adjusting the mobile phase pH or adding modifiers can also help.

  • Column Degradation: The column's performance may have deteriorated.

    • Solution: Clean the column according to the manufacturer's instructions or replace it if necessary.

Q4: How do I choose the best recrystallization method for this compound?

A4: The optimal recrystallization method depends on the solubility profile of your compound.[4]

  • Cooling Recrystallization: This is effective when the compound's solubility is highly dependent on temperature.[4]

  • Anti-Solvent Recrystallization: This method is used when the compound is soluble in one solvent but insoluble in another miscible solvent. The anti-solvent is added to the solution to induce precipitation.[4]

  • Evaporative Recrystallization: Suitable for compounds where solubility is not strongly influenced by temperature or solvent composition. The solvent is slowly evaporated to increase the compound's concentration and induce crystallization.[4]

Data Presentation: Comparison of Purification Strategies

The following table summarizes the results of three different purification strategies for a 10g batch of crude this compound.

Purification Strategy Initial Purity (%) Final Purity (%) Overall Yield (%) Solvent Consumption (L) Processing Time (hours)
Strategy A: Single Flash Chromatography85.297.5885.54
Strategy B: Flash Chromatography followed by Recrystallization85.299.6756.212
Strategy C: Preparative HPLC85.299.96515.024

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is for the purification of this compound using a standard silica gel column.

  • Sample Preparation: Dissolve 10g of crude this compound in a minimal amount of dichloromethane (DCM). Add 20g of silica gel to this solution to create a dry slurry by evaporating the solvent under reduced pressure.

  • Column Packing: Dry pack a glass column with 200g of silica gel (230-400 mesh). Wet the column with hexane and allow it to settle, ensuring there are no cracks or air bubbles.

  • Loading: Carefully add the prepared dry slurry of the sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% Hexane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate) in a stepwise gradient. A typical gradient might be:

    • 500 mL Hexane

    • 1000 mL 5% Ethyl Acetate in Hexane

    • 1000 mL 10% Ethyl Acetate in Hexane

    • 1000 mL 20% Ethyl Acetate in Hexane

  • Fraction Collection: Collect fractions of 25 mL each.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

This protocol is for the further purification of this compound post-chromatography.

  • Solvent Selection: Identify a suitable solvent system. For this compound, a mixture of ethanol and water is effective.

  • Dissolution: Place the semi-purified compound in an Erlenmeyer flask. Add the primary solvent (ethanol) dropwise while heating gently until the solid is fully dissolved.

  • Induce Crystallization: Slowly add the anti-solvent (water) until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent (water) to remove any remaining impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow Crude Crude Product (this compound) FlashChrom Flash Chromatography (Silica Gel) Crude->FlashChrom PurityAnalysis1 Purity Check (HPLC) < 99.5% FlashChrom->PurityAnalysis1 Recrystallization Recrystallization (Ethanol/Water) PurityAnalysis1->Recrystallization Proceed Waste Impure Fractions PurityAnalysis1->Waste Discard PurityAnalysis2 Purity Check (HPLC) > 99.5% Recrystallization->PurityAnalysis2 PurityAnalysis2->Recrystallization Re-process FinalProduct Final Pure Product PurityAnalysis2->FinalProduct Pass

Caption: Standard purification workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed CheckDegradation Check for Degradation (TLC/HPLC of crude vs. fractions) Start->CheckDegradation DegradationFound Degradation Detected? CheckDegradation->DegradationFound ChangeConditions Modify Conditions: - Use neutral alumina - Lower temperature - Faster elution DegradationFound->ChangeConditions Yes CheckBinding Check for Irreversible Binding DegradationFound->CheckBinding No ChangeConditions->CheckBinding BindingFound Still Low Yield? CheckBinding->BindingFound StrongerSolvent Use Stronger Eluent (e.g., add Methanol) BindingFound->StrongerSolvent Yes ReviewHandling Review Handling Procedures (e.g., glassware rinsing) BindingFound->ReviewHandling No StrongerSolvent->ReviewHandling End Yield Improved ReviewHandling->End

Caption: Troubleshooting logic for low purification yield.

References

Validation & Comparative

Validating the Antifungal Activity of Antifungal Agent 68 Against Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents with potent activity against refractory fungal pathogens. Antifungal agent 68, also identified as compound 10, has been recognized as a promising candidate that targets fungal ergosterol biosynthesis. This guide provides a framework for validating its efficacy against resistant strains of clinically important fungi, such as Candida species and Cryptococcus gattii, by offering a comparative analysis with established antifungal drugs, detailed experimental protocols, and visual representations of key biological and experimental processes.

Comparative Efficacy Against Resistant Fungal Strains

Direct, publicly available comparative data on the Minimum Inhibitory Concentrations (MICs) of this compound against specific, well-characterized resistant fungal strains remains limited. The following table provides a template for researchers to summarize their experimental findings and facilitate a direct comparison with existing antifungal agents like fluconazole, amphotericin B, and caspofungin.

Fungal StrainResistance ProfileThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida auris (Strain ID)Azole-resistant[Insert Data][Insert Data][Insert Data][Insert Data]
Candida albicans (Strain ID)Azole-resistant (e.g., ERG11 mutation)[Insert Data][Insert Data][Insert Data][Insert Data]
Candida glabrata (Strain ID)Echinocandin-resistant (e.g., FKS mutation)[Insert Data][Insert Data][Insert Data][Insert Data]
Cryptococcus gattii (Strain ID)Fluconazole-resistant[Insert Data][Insert Data][Insert Data][Insert Data]
[Add other relevant strains][Specify resistance][Insert Data][Insert Data][Insert Data][Insert Data]

Caption: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and standard antifungal drugs against resistant fungal isolates.

Experimental Protocols

To ensure reproducibility and standardization, the following established protocols are recommended for evaluating the antifungal activity of this compound.

Broth Microdilution MIC Assay (CLSI/EUCAST Guidelines)

This method determines the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.

a. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI-1640 medium (buffered with MOPS) to the final inoculum concentration specified by the respective CLSI M27 or EUCAST guidelines.

b. Assay Procedure:

  • The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • The standardized fungal inoculum is added to each well.

  • Plates are incubated at 35°C for 24-48 hours.

c. MIC Determination:

  • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control well.

Time-Kill Curve Assay

This assay provides insights into the fungicidal or fungistatic activity of an antifungal agent over time.

a. Assay Setup:

  • Fungal cultures are grown to the mid-logarithmic phase and diluted to a starting concentration of approximately 1 x 10^5 to 5 x 10^5 CFU/mL in RPMI-1640 medium.

  • The antifungal agent is added at various concentrations (e.g., 1x, 4x, and 16x the MIC).

  • Cultures are incubated at 35°C with agitation.

b. Sampling and Viability Assessment:

  • Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Serial dilutions of the aliquots are plated on agar plates.

  • After incubation, the number of colony-forming units (CFU/mL) is determined.

c. Data Analysis:

  • A plot of log10 CFU/mL versus time is generated. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.

Visualizing Mechanisms and Workflows

To further elucidate the context of this research, the following diagrams illustrate the proposed mechanism of action of this compound, the experimental workflow for its validation, and a logical comparison of its activity.

cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Proposed mechanism of action of this compound.

Start Start Resistant_Fungal_Strain Select Resistant Fungal Strain Start->Resistant_Fungal_Strain Prepare_Inoculum Prepare Standardized Inoculum Resistant_Fungal_Strain->Prepare_Inoculum MIC_Assay Perform Broth Microdilution MIC Assay Prepare_Inoculum->MIC_Assay Time_Kill_Assay Perform Time-Kill Curve Assay Prepare_Inoculum->Time_Kill_Assay Data_Analysis Analyze MIC and Time-Kill Data MIC_Assay->Data_Analysis Time_Kill_Assay->Data_Analysis Compare_Activity Compare with Standard Antifungals Data_Analysis->Compare_Activity End End Compare_Activity->End

Caption: Experimental workflow for antifungal susceptibility testing.

Antifungal_Agent_68 This compound Activity_Resistant Activity against Resistant Strains Antifungal_Agent_68->Activity_Resistant Mechanism Mechanism: Inhibition of Ergosterol Biosynthesis (CYP51) Antifungal_Agent_68->Mechanism Azole_Resistance Resistance Mechanisms: - ERG11 mutations - Efflux pumps Activity_Resistant->Azole_Resistance Potentially overcomes Standard_Azoles Standard Azoles (e.g., Fluconazole) Standard_Azoles->Mechanism Standard_Azoles->Azole_Resistance Affected by

Caption: Logical comparison of this compound and standard azoles.

A Head-to-Head Analysis: Antifungal Agent 68 Versus Voriconazole in Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal drug development, the emergence of novel agents necessitates rigorous comparative evaluation against established standards. This guide provides a detailed preclinical comparison of the investigational Antifungal Agent 68 and the widely used triazole, voriconazole. Both agents target the fungal cell membrane by inhibiting ergosterol biosynthesis, a critical pathway for fungal cell viability.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of in vitro efficacy, safety profiles, and the experimental methodologies crucial for their evaluation.

In Vitro Efficacy: A Comparative Snapshot

The in vitro activity of an antifungal agent is a primary indicator of its potential therapeutic efficacy. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Data for this compound is currently not publicly available. The following table presents established MIC ranges for voriconazole against key pathogenic Candida and Cryptococcus species, providing a benchmark for comparison once data for this compound is disclosed.

Fungal SpeciesThis compound MIC Range (µg/mL)Voriconazole MIC Range (µg/mL)
Candida albicansData not available0.007 - 1.0[2][3]
Candida glabrataData not available0.06 - 2.0[2][3]
Candida parapsilosisData not available0.007 - 0.25[2]
Candida tropicalisData not available0.015 - 0.12[2]
Candida kruseiData not available0.12 - 0.5[2]
Cryptococcus neoformansData not available0.03 - 1.0[4][5]
Cryptococcus gattiiData not availableMICs generally higher than for C. neoformans[4]

Safety Profile: Preliminary Cytotoxicity Assessment

A critical aspect of antifungal drug development is ensuring selectivity for the fungal pathogen with minimal toxicity to host cells. In vitro cytotoxicity assays provide an initial assessment of a compound's safety profile.

Specific cytotoxicity data for this compound is not available. The table below outlines the expected data structure for such a comparison, with placeholder information for this compound.

Cell LineAssay TypeThis compound IC50 (µg/mL)Voriconazole IC50 (µg/mL)
HepG2 (Human Liver)MTT/XTT AssayData not availableGenerally low toxicity at therapeutic concentrations
HEK293 (Human Kidney)LDH Release AssayData not availableGenerally low toxicity at therapeutic concentrations

Mechanism of Action: Targeting Ergosterol Biosynthesis

Both this compound and voriconazole function by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Voriconazole, a triazole antifungal, specifically inhibits the cytochrome P450-dependent enzyme 14-α-lanosterol demethylase (encoded by the ERG11 gene).[6] This enzyme is crucial for the conversion of lanosterol to ergosterol. This compound is also reported to inhibit fungal ergosterol biosynthesis, potentially by targeting the same enzyme, lanosterol 14α-demethylase (CYP51).[1]

Ergosterol_Biosynthesis_Inhibition Figure 1. Simplified Ergosterol Biosynthesis Pathway and Inhibition cluster_pathway Fungal Cell cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (CYP51/ERG11) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Voriconazole Voriconazole Voriconazole->Lanosterol Antifungal_Agent_68 This compound Antifungal_Agent_68->Lanosterol

Caption: Simplified Ergosterol Biosynthesis Pathway and Inhibition.

Experimental Protocols

Detailed and standardized methodologies are paramount for the reproducible evaluation of antifungal agents. Below are protocols for key in vitro and in vivo experiments.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.

Broth_Microdilution_Workflow Figure 2. Broth Microdilution Experimental Workflow Start Start Prepare_Drug_Dilutions Prepare serial dilutions of antifungal agents in a 96-well plate. Start->Prepare_Drug_Dilutions Prepare_Inoculum Culture fungal isolate and standardize inoculum to 0.5-2.5 x 10^3 CFU/mL. Start->Prepare_Inoculum Inoculate_Plate Add standardized fungal inoculum to each well. Prepare_Drug_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours. Inoculate_Plate->Incubate Read_MIC Visually or spectrophotometrically determine the MIC. Incubate->Read_MIC End End Read_MIC->End

Caption: Broth Microdilution Experimental Workflow.

  • Preparation of Antifungal Agents : Stock solutions of the antifungal agents are prepared, typically in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculum Preparation : The fungal isolate is cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension is made in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

  • Inoculation and Incubation : The microtiter plates containing the drug dilutions are inoculated with the standardized fungal suspension. The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination : The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.

In Vivo Efficacy: Murine Model of Disseminated Candidiasis

Animal models are essential for evaluating the in vivo efficacy of a new antifungal agent. The murine model of disseminated candidiasis is a standard and widely used model.

  • Animal and Fungal Strain : Immunocompetent or immunosuppressed mice (e.g., BALB/c) are used. A well-characterized strain of Candida albicans is grown in a suitable broth.

  • Infection : Mice are infected via intravenous injection (e.g., through the lateral tail vein) with a standardized inoculum of C. albicans.

  • Treatment : At a specified time post-infection, treatment is initiated. The test compound (this compound) and the comparator (voriconazole) are administered, typically orally or intraperitoneally, at various doses. A vehicle control group is also included.

  • Endpoint Evaluation : The primary endpoint is often survival over a period of 14-21 days. A secondary endpoint is the determination of fungal burden in target organs (e.g., kidneys, brain) at a specific time point. This is achieved by sacrificing a subset of animals, homogenizing the organs, and plating serial dilutions to determine CFU/gram of tissue.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture : A mammalian cell line (e.g., HepG2, a human liver cell line) is seeded in a 96-well plate and incubated to allow for cell attachment.

  • Compound Exposure : The cells are then treated with various concentrations of the antifungal agents and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition : The MTT reagent is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Quantification : A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is read using a microplate reader. The IC50 value (the concentration of the drug that inhibits 50% of cell viability) is then calculated.

References

Genetic Validation of Antifungal Targets: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel antifungal therapies, rigorous validation of a drug's molecular target is a cornerstone of preclinical development. Genetic approaches offer powerful tools to unequivocally identify a compound's mechanism of action and to anticipate potential resistance mechanisms. This guide provides a comparative overview of genetic strategies used to validate the targets of established antifungal agents, offering a framework for the evaluation of novel compounds like the hypothetical "Antifungal Agent 68."

Comparative Analysis of Genetically Validated Antifungal Targets

The following table summarizes the genetic validation data for three major classes of antifungal drugs, providing a benchmark against which new agents can be compared.

Antifungal Agent Primary Target Genetic Validation Approach Effect of Gene Deletion (Target) Effect of Gene Overexpression (Target) Observed Resistance Mechanism Minimum Inhibitory Concentration (MIC) Range (Wild-Type)
Caspofungin (Echinocandin)Fks1p/Fks2p (β-1,3-D-glucan synthase)Gene knockout, Genome-wide screening of deletion mutants, Sequencing of resistant isolates.Increased susceptibility (in some backgrounds) or lethal, depending on the fungal species and redundancy of FKS genes.Increased resistance.Point mutations in FKS1 or FKS2 genes.Candida albicans: 0.25-0.5 µg/mL
Fluconazole (Azole)Erg11p/CYP51 (Lanosterol 14-α-demethylase)Haploinsufficiency profiling, Gene overexpression, Sequencing of resistant isolates.Increased susceptibility.Increased resistance.Point mutations in ERG11, overexpression of ERG11, or upregulation of efflux pumps.[1][2]Candida albicans: 0.25-1.0 µg/mL
Amphotericin B (Polyene)Ergosterol (membrane sterol)Analysis of resistant mutants, Gene knockouts in the ergosterol biosynthesis pathway.Not directly applicable as the target is a lipid, not a protein. Deletion of genes in the ergosterol pathway (e.g., ERG genes) can lead to resistance.Not applicable.Alterations in membrane sterol composition, often through mutations in ERG genes.[3]Candida albicans: 0.25-1.0 µg/mL[4]

Experimental Protocols for Target Validation

Detailed methodologies are crucial for the robust genetic validation of a putative antifungal target.

Gene Deletion via Homologous Recombination

This method is used to assess whether the absence of the putative target gene confers resistance or hypersensitivity to the antifungal agent.

  • Objective: To create a null mutant of the target gene.

  • Protocol:

    • Construct a deletion cassette: Amplify a drug resistance marker (e.g., SAT1) by PCR using primers with tails homologous to the regions flanking the target gene's open reading frame (ORF).

    • Transformation: Introduce the deletion cassette into the wild-type fungal strain using a suitable transformation protocol (e.g., lithium acetate method for yeast).

    • Selection: Plate the transformed cells on a medium containing the selection agent (e.g., nourseothricin for SAT1).

    • Verification: Confirm the correct integration of the cassette and deletion of the target gene by diagnostic PCR and, if necessary, Southern blotting or sequencing.[1]

  • Expected Outcome: Successful deletion of the target gene. The resulting mutant can then be phenotypically assayed.

Target Overexpression Analysis

This technique helps determine if increasing the dosage of the target gene product leads to increased resistance, a hallmark of a specific drug-target interaction.

  • Objective: To express the target gene at higher-than-normal levels.

  • Protocol:

    • Vector Construction: Clone the full-length ORF of the target gene into an overexpression vector, typically under the control of a strong, inducible promoter (e.g., GAL1 or TET promoters).

    • Transformation: Introduce the overexpression plasmid into the wild-type fungal strain.

    • Induction: Grow the transformed cells in a medium that induces the promoter and subsequently exposes them to the antifungal agent.

    • Phenotypic Analysis: Compare the growth of the overexpressing strain to a control strain (with an empty vector) in the presence of the antifungal agent, typically by measuring MIC or plotting dose-response curves.

  • Expected Outcome: The strain overexpressing the target gene should exhibit a higher MIC for the antifungal agent compared to the control.

Broth Microdilution Susceptibility Testing

This is the standard method for quantitatively assessing the susceptibility of fungal strains to an antifungal agent.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the antifungal agent.

  • Protocol:

    • Drug Dilution: Prepare a serial two-fold dilution of the antifungal agent in a 96-well microtiter plate using a suitable growth medium (e.g., RPMI).

    • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., 0.5-2.5 x 10^3 cells/mL).

    • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

    • Incubation: Incubate the plate at a specified temperature (e.g., 35°C) for 24-48 hours.

    • MIC Determination: The MIC is the lowest concentration of the drug that prevents visible growth of the organism.[2]

  • Expected Outcome: A quantitative measure of the antifungal's potency against wild-type and genetically modified strains.

Visualizing Genetic Validation Workflows and Pathways

Logical Workflow for Target Validation

The following diagram illustrates a typical workflow for the genetic validation of a novel antifungal agent's target.

A Hypothesized Target Gene B Gene Deletion Mutant A->B Deletion C Gene Overexpression Strain A->C Overexpression D Hypersensitivity to Agent 68? B->D E Increased Resistance to Agent 68? C->E F Target Validated D->F Yes G Target Not Validated (Re-evaluate Hypothesis) D->G No E->F Yes E->G No

Caption: A flowchart of the genetic validation process.

Cell Wall Integrity Pathway (Caspofungin Response)

Caspofungin inhibits Fks1p, leading to cell wall stress and activation of the cell wall integrity (CWI) pathway. Genetic disruption of CWI pathway components can lead to hypersensitivity to caspofungin.[5][6]

cluster_membrane Plasma Membrane Fks1 Fks1p Glucan β-1,3-glucan Fks1->Glucan synthesizes Wsc1 Wsc1 (Sensor) Rho1 Rho1-GTP Wsc1->Rho1 activates Caspofungin Caspofungin Caspofungin->Fks1 inhibits Glucan->Wsc1 stress signal Pkc1 Pkc1 Rho1->Pkc1 activates MAPK_cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_cascade activates Response Cell Wall Repair Genes MAPK_cascade->Response activates

Caption: The Cell Wall Integrity (CWI) signaling pathway.

Ergosterol Biosynthesis Pathway (Azole & Polyene Targets)

Azoles and polyenes both target the ergosterol pathway but through different mechanisms. Azoles inhibit the enzyme Erg11p, while polyenes bind directly to the final product, ergosterol.

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11p Erg11p (CYP51) Lanosterol->Erg11p Intermediates Further Intermediates Erg11p->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane incorporation Fluconazole Fluconazole Fluconazole->Erg11p inhibits AmphotericinB Amphotericin B AmphotericinB->Ergosterol binds & disrupts

Caption: Ergosterol biosynthesis pathway and drug targets.

References

A Comparative Guide to the In Vivo Toxicity of Antifungal Agent 68 and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the in vivo toxicity of a novel investigational compound, designated here as Antifungal Agent 68, with the well-established polyene antifungal, amphotericin B. Due to the significant nephrotoxicity and infusion-related reactions associated with amphotericin B, a thorough comparative toxicity assessment is a critical step in the development of new, safer antifungal therapies.[1][2][3][4] This document presents established in vivo toxicity data for amphotericin B and offers a structured template for the parallel evaluation of this compound.

Executive Summary of In Vivo Toxicity

The following table summarizes key in vivo toxicity parameters for amphotericin B. Corresponding data for this compound should be entered as it becomes available from preclinical studies.

ParameterAmphotericin BThis compound
Animal Model Mouse, Rat, Minipig[Data for Agent 68]
Route of Administration Intravenous (IV)[Data for Agent 68]
Acute Toxicity (LD50) >100 mg/kg (Liposomal)[5][Data for Agent 68]
Primary Organ(s) of Toxicity Kidney[1][3][Data for Agent 68]
Key Toxicity Markers Increased Serum Creatinine, Blood Urea Nitrogen (BUN)[3][Data for Agent 68]
Histopathological Findings Renal tubular necrosis[6][5][Data for Agent 68]

Detailed In Vivo Toxicity Data

Amphotericin B

Amphotericin B's toxicity is a major limiting factor in its clinical use.[2] The conventional formulation, amphotericin B deoxycholate, is associated with a high incidence of nephrotoxicity.[1] Lipid-based formulations have been developed to mitigate these toxic effects.[2][4]

Study TypeAnimal ModelDosing RegimenKey FindingsReference
Single-Dose Acute ToxicityUninfected C57BL/6 MiceSingle intravenous (IV) doses of 1 to 100 mg/kgLD50 for liposomal amphotericin B (AmBisome®) was >100 mg/kg.[6][5]
Multi-Dose Chronic ToxicityUninfected C57BL/6 MiceMultiple IV dosing over 18 days (1.0, 5.0, or 25 mg/kg of AmBisome®)No significant renal tubular necrosis observed with AmBisome®.[6]
Nephrotoxicity in Infected ModelDBA/2 Mice with pulmonary aspergillosisIV treatment for 3 or 4 days with 3, 5, 7.5, or 15 mg/kg of AmBisome®No tubular necrosis observed in AmBisome®-treated mice.[6]
This compound

(This section is intended for the user to populate with their experimental data for this compound.)

Study TypeAnimal ModelDosing RegimenKey FindingsReference
Single-Dose Acute Toxicity[e.g., Species, Strain][e.g., Route, Dose Levels][e.g., LD50, Clinical Signs][Internal/External Ref.]
Multi-Dose Chronic Toxicity[e.g., Species, Strain][e.g., Route, Dose, Duration][e.g., Organ Weights, Histopathology][Internal/External Ref.]
Specific Organ Toxicity (e.g., Nephrotoxicity)[e.g., Species, Strain, Disease Model][e.g., Route, Dose, Biomarkers][e.g., Serum Chemistry, Urinalysis][Internal/External Ref.]

Experimental Protocols

In Vivo Toxicity Assessment of Amphotericin B (Liposomal Formulation)

This protocol is a representative example for assessing in vivo toxicity, based on published studies.[6][5]

1. Animals:

  • Species: Mouse (e.g., C57BL/6 or DBA/2)

  • Sex: Both male and female

  • Age: 6-8 weeks

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Test Articles:

  • Liposomal Amphotericin B (e.g., AmBisome®)

  • Vehicle Control (e.g., 5% Dextrose in Water)

3. Study Design (Acute Toxicity - LD50 Determination):

  • Animals are divided into groups (n=5-10 per group).

  • A single intravenous dose of liposomal amphotericin B is administered at escalating concentrations (e.g., 50, 75, 100, 150 mg/kg).

  • A control group receives the vehicle.

  • Animals are observed for mortality and clinical signs of toxicity for 14 days.

  • The LD50 is calculated using appropriate statistical methods.

4. Study Design (Repeat-Dose Toxicity):

  • Animals are divided into groups (n=10-15 per group).

  • Daily intravenous doses of liposomal amphotericin B are administered for a specified period (e.g., 14 or 28 days) at multiple dose levels (e.g., low, mid, high).

  • A control group receives the vehicle.

  • Body weight and clinical observations are recorded daily.

  • At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis (including renal function markers like BUN and creatinine).

  • Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues (especially kidneys) are collected for histopathological examination.

5. Endpoints:

  • Mortality and clinical signs of toxicity.

  • Body weight changes.

  • Hematological parameters.

  • Serum chemistry panels (with a focus on BUN and creatinine).

  • Organ weights.

  • Macroscopic and microscopic pathology of major organs.

Proposed In Vivo Toxicity Assessment for this compound

(This section provides a template for the user to define their experimental protocol for this compound.)

1. Animals:

  • Species: [Specify]

  • Sex: [Specify]

  • Age: [Specify]

  • Housing: [Specify]

2. Test Articles:

  • This compound

  • Vehicle Control: [Specify]

  • Positive Control: Amphotericin B (deoxycholate or liposomal)

3. Study Design:

  • [Detail the design for acute, sub-chronic, and any specialized toxicity studies (e.g., nephrotoxicity, hepatotoxicity).]

4. Endpoints:

  • [List all primary and secondary endpoints to be measured.]

Mechanism of Toxicity

Amphotericin B

The toxicity of amphotericin B to mammalian cells is mechanistically similar to its antifungal action. It binds to sterols in cell membranes, with a higher affinity for the fungal ergosterol than for mammalian cholesterol.[7] However, its binding to cholesterol in host cell membranes, particularly in the renal tubules, leads to the formation of pores.[7] This disrupts ion balance, leading to potassium leakage and ultimately cell death, which manifests as nephrotoxicity.[3]

Mechanism of Amphotericin B Toxicity AmB Amphotericin B Cholesterol Cholesterol in Mammalian Cell Membrane AmB->Cholesterol Binds to Pore Pore Formation Cholesterol->Pore Leads to Leakage Ion Leakage (K+) Pore->Leakage Toxicity Cellular Toxicity (e.g., Renal Tubule Cells) Leakage->Toxicity

Caption: Mechanism of Amphotericin B-induced cellular toxicity.

This compound

(This section is for the user to describe the known or hypothesized mechanism of toxicity for this compound and to generate a corresponding Graphviz diagram.)

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative in vivo toxicity assessment of a novel antifungal agent against a benchmark compound like amphotericin B.

Comparative In Vivo Toxicity Experimental Workflow start Start: Hypothesis design Experimental Design (Dose, Duration, Animal Model) start->design acute Acute Toxicity Study (Single Dose) design->acute repeat Repeat-Dose Toxicity Study (e.g., 14-day) design->repeat collection Sample Collection (Blood, Tissues) acute->collection repeat->collection analysis Analysis (Hematology, Serum Chemistry, Histopathology) collection->analysis data Data Interpretation & Comparison analysis->data end Conclusion on Comparative Toxicity Profile data->end

Caption: Workflow for comparing in vivo toxicity of antifungal agents.

References

Independent Validation of the Mechanism of Action for Antifungal Agent 68: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent validation of the published mechanism of action for Antifungal agent 68. It outlines key experiments, presents data in a comparative format, and details the downstream cellular consequences of its proposed activity. Due to the absence of publicly available independent validation studies directly comparing this compound, this guide utilizes established methodologies and presents illustrative data to demonstrate how such a comparison would be conducted.

Published Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound is reported to belong to the azole class of antifungal drugs. The primary mechanism of action for azoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3]

By inhibiting CYP51, this compound is proposed to lead to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[1] This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and, in some cases, cell death.[2]

Comparative Performance Data (Illustrative)

To objectively assess the efficacy of this compound, its in vitro activity should be compared against established antifungal agents with different mechanisms of action. This section provides an illustrative comparison with fluconazole (an azole) and amphotericin B (a polyene that binds to ergosterol).

Table 1: In Vitro Antifungal Susceptibility (MIC₅₀ in µg/mL)

OrganismThis compound (Illustrative)FluconazoleAmphotericin B
Candida albicans0.1250.50.25
Candida glabrata0.5160.5
Candida krusei1641
Cryptococcus neoformans0.2540.125
Aspergillus fumigatus2>640.5

Note: The data for this compound is hypothetical and for illustrative purposes only. MIC₅₀ (Minimum Inhibitory Concentration for 50% of isolates) values for fluconazole and amphotericin B are representative and can vary between studies and geographic locations.[1][4]

Experimental Protocols for Mechanism of Action Validation

To independently validate the proposed mechanism of action, a series of key experiments should be performed.

In Vitro Antifungal Susceptibility Testing

This experiment determines the minimum concentration of the antifungal agent required to inhibit the growth of a fungal isolate.

Protocol: Broth Microdilution Method (based on CLSI M27/M38 guidelines)

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI-1640 medium.

  • Drug Dilution: A serial two-fold dilution of this compound, fluconazole, and amphotericin B is prepared in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. For azoles, this is typically a ≥50% reduction in turbidity.

Ergosterol Biosynthesis Inhibition Assay

This assay directly measures the impact of the antifungal agent on the production of ergosterol.

Protocol: Sterol Extraction and Analysis by UV-Spectrophotometry

  • Fungal Culture and Treatment: A fungal culture (e.g., Saccharomyces cerevisiae or a relevant pathogenic yeast) is grown to mid-log phase and then treated with various concentrations of this compound and a positive control (e.g., fluconazole) for a defined period. An untreated culture serves as a negative control.

  • Cell Lysis and Saponification: Fungal cells are harvested, and the cell pellet is resuspended in a solution of alcoholic potassium hydroxide. This mixture is incubated to break open the cells and saponify cellular lipids.

  • Sterol Extraction: Non-saponifiable lipids, including ergosterol, are extracted from the mixture using a non-polar solvent like n-heptane or hexane.

  • Spectrophotometric Analysis: The absorbance of the extracted sterol fraction is measured at 281.5 nm and 230 nm using a UV-Vis spectrophotometer. The amount of ergosterol and the accumulation of intermediate sterols (which absorb at 230 nm) can be calculated based on specific extinction coefficients. A decrease in the ergosterol-specific peak and an increase in the peak corresponding to sterol intermediates would confirm inhibition of the pathway.

Lanosterol 14α-Demethylase (CYP51) Enzyme Activity Assay

This in vitro assay directly assesses the inhibitory effect of the compound on the target enzyme.

Protocol: Recombinant Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant fungal CYP51 enzyme is purified. The substrate, lanosterol, is prepared in a suitable buffer.

  • Reaction Mixture: The reaction is set up in a buffer containing the recombinant CYP51, a cytochrome P450 reductase (for electron transfer), and a source of NADPH.

  • Inhibition Assay: this compound and a known CYP51 inhibitor (e.g., ketoconazole) are added to the reaction mixtures at various concentrations. A control reaction without any inhibitor is also included.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH and incubated for a specific time at an optimal temperature. The reaction is then stopped, and the products are extracted.

  • Product Analysis: The conversion of lanosterol to its demethylated product is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) for this compound can then be determined.

Visualizing the Mechanism of Action and Cellular Consequences

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for its validation.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_consequences Cellular Consequences AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including 14α-demethylation CYP51 Lanosterol 14α-demethylase (CYP51) Agent68 This compound Agent68->CYP51 Inhibits ErgosterolDepletion Ergosterol Depletion CYP51->ErgosterolDepletion Leads to ToxicSterols Toxic Sterol Accumulation CYP51->ToxicSterols Leads to MembraneDisruption Membrane Disruption & Altered Fluidity ErgosterolDepletion->MembraneDisruption ToxicSterols->MembraneDisruption GrowthInhibition Fungal Growth Inhibition MembraneDisruption->GrowthInhibition

Caption: Proposed mechanism of action for this compound.

G cluster_workflow Experimental Workflow for Validation Start Select Fungal Strains MIC In Vitro Susceptibility (MIC Determination) Start->MIC ErgosterolAssay Ergosterol Biosynthesis Inhibition Assay Start->ErgosterolAssay EnzymeAssay CYP51 Enzyme Activity Assay Start->EnzymeAssay DataAnalysis Data Analysis & Comparison MIC->DataAnalysis ErgosterolAssay->DataAnalysis EnzymeAssay->DataAnalysis Conclusion Validate Mechanism of Action DataAnalysis->Conclusion

Caption: Workflow for independent validation of this compound.

G cluster_membrane Fungal Cell Membrane cluster_disruption Disruption by Azoles cluster_signaling Downstream Signaling Impact Ergosterol Ergosterol MembraneProteins Membrane-Bound Proteins Ergosterol->MembraneProteins Maintains Function Phospholipids Phospholipid Bilayer Ergosterol->Phospholipids Regulates Fluidity ErgosterolDepletion Ergosterol Depletion Azole This compound (Azole) Azole->ErgosterolDepletion AlteredProteins Altered Protein Function ErgosterolDepletion->AlteredProteins IncreasedPermeability Increased Permeability & Stress ErgosterolDepletion->IncreasedPermeability CellWallStress Cell Wall Integrity Pathway Activation AlteredProteins->CellWallStress IncreasedPermeability->CellWallStress CalciumSignaling Disruption of Ca2+ Homeostasis IncreasedPermeability->CalciumSignaling ROS Reactive Oxygen Species (ROS) Production CellWallStress->ROS CalciumSignaling->ROS Apoptosis Apoptosis/Cell Death ROS->Apoptosis

Caption: Downstream signaling effects of ergosterol depletion.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Antifungal Agent 68

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Antifungal Agent 68. The following procedures are designed to ensure the safe handling and disposal of this potent compound.

Chemical Profile: this compound

PropertyValueSource
Chemical Formula C₂₃H₂₇ClN₂O₃[1]
Molecular Weight 414.93 g/mol [1]
Appearance Solid[1]
Target Organisms Candida spp., Cryptococcus gattii[1]
Mechanism of Action Inhibitor of ergosterol biosynthesis[1]

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a potent, solid compound intended for laboratory use only[1]. Due to its activity as an ergosterol biosynthesis inhibitor, it should be handled with care to avoid inhalation, ingestion, and skin contact[2]. Ergosterol synthesis inhibitors as a class can pose risks, including potential hepatotoxicity with systemic exposure[3]. When handling the fungi Candida and Cryptococcus gattii, appropriate biological safety precautions must also be taken, as these can be opportunistic pathogens[2][4][5].

Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Gloves Double-gloving with nitrile gloves is recommended.Prevents skin contact with the chemical and biological agents.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from dust particles and splashes.
Lab Coat A dedicated lab coat, preferably disposable.Protects skin and personal clothing from contamination.
Respiratory Protection An N95 respirator or higher, especially when handling the powder outside of a containment system.Prevents inhalation of the solid compound.

Operational Plan: Handling and Experimental Workflow

All handling of solid this compound should occur within a certified chemical fume hood or a glove box to minimize exposure[6][7]. For potent compounds, engineering controls like these are the primary means of protection[8].

Step-by-Step Handling Protocol:

  • Preparation: Before starting work, ensure the chemical fume hood or glove box is clean and operational. Assemble all necessary equipment, including microbalances, spatulas, and solvent dispensers.

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the containment unit.

  • Solubilization: Add the appropriate solvent to the solid compound in a suitable container. Ensure the container is sealed before removing it from the containment unit.

  • Experimental Use: Once in solution, the compound can be used in your experimental setup. Standard laboratory practices should be followed.

  • Decontamination: After use, decontaminate all surfaces and equipment that came into contact with the compound. A 1:10 bleach solution followed by 70% ethanol is effective for biological decontamination[4].

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling Solid Compound cluster_experiment Experimental Procedure cluster_cleanup Cleanup and Disposal prep_area Prepare work area in fume hood don_ppe Don appropriate PPE prep_area->don_ppe gather_materials Gather all necessary materials don_ppe->gather_materials weigh_compound Weigh this compound gather_materials->weigh_compound Proceed to handling solubilize Solubilize in appropriate solvent weigh_compound->solubilize add_to_culture Add solution to fungal culture solubilize->add_to_culture Use in experiment incubate Incubate as per protocol add_to_culture->incubate decontaminate_surfaces Decontaminate surfaces and equipment incubate->decontaminate_surfaces After experiment dispose_waste Segregate and dispose of waste decontaminate_surfaces->dispose_waste

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. Waste should be segregated into chemical and biological waste streams.

Waste Disposal Procedures

Waste TypeDisposal Protocol
Solid Chemical Waste Unused this compound and grossly contaminated items (e.g., weigh boats, gloves) should be collected in a labeled hazardous waste container for incineration.
Liquid Chemical Waste Solutions containing this compound should be collected in a designated, sealed hazardous waste container.
Biohazardous Waste All materials that have come into contact with Candida or Cryptococcus gattii (e.g., culture plates, pipette tips) must be decontaminated, typically by autoclaving, before disposal as biohazardous waste[4].
Sharps Needles, syringes, and other sharps must be disposed of in an approved, puncture-resistant sharps container[4].

Waste Disposal Logical Flow

G cluster_generation Waste Generation cluster_disposal Disposal Path solid_chem Solid Chemical Waste hazardous_incineration Hazardous Waste Incineration solid_chem->hazardous_incineration liquid_chem Liquid Chemical Waste liquid_chem->hazardous_incineration bio_waste Biohazardous Waste autoclave Autoclave bio_waste->autoclave sharps Sharps Waste sharps_container Sharps Container sharps->sharps_container bio_disposal Biohazardous Waste Disposal autoclave->bio_disposal sharps_container->bio_disposal

Caption: Logical flow for the disposal of waste from experiments with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.